Acetyl-cyclosporin A aldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methyl-4-oxobutyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H109N11O14/c1-25-43-58(82)67(18)32-48(76)68(19)44(28-33(2)3)55(79)66-49(37(10)11)61(85)69(20)45(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)46(30-35(6)7)59(83)71(22)47(31-36(8)9)60(84)72(23)50(38(12)13)62(86)73(24)51(56(80)65-43)52(87-42(17)75)39(14)26-27-74/h27,33-41,43-47,49-52H,25-26,28-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/t39-,40+,41-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSRJUOXPOJSMJ-IBFGMFDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=O)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)CC=O)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H109N11O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1232.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Acetyl-cyclosporin A Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Acetyl-cyclosporin A aldehyde, a key intermediate in the development of novel cyclosporin A analogs. The synthesis is a two-step process commencing with the selective acetylation of the secondary alcohol in Cyclosporin A, followed by the oxidative cleavage of the double bond in the MeBmt residue to yield the target aldehyde. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in research and drug development.
Introduction
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1] Chemical modification of its structure has been a key strategy to enhance its therapeutic properties and reduce toxicity. This compound serves as a versatile intermediate for the synthesis of various cyclosporin A analogs, particularly those modified at the 1-amino acid residue.[2] The aldehyde functionality allows for a range of subsequent chemical transformations, including Wittig reactions and reductive aminations, to introduce diverse structural motifs. This guide details the synthetic route to obtain this important building block.
Synthesis Pathway
The synthesis of this compound from Cyclosporin A proceeds in two sequential steps:
-
Acetylation: The secondary hydroxyl group of the (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue in Cyclosporin A is selectively protected with an acetyl group. This prevents its oxidation in the subsequent step.
-
Oxidation: The carbon-carbon double bond within the MeBmt side chain of Acetyl-cyclosporin A is oxidatively cleaved to form the corresponding aldehyde.
The overall transformation is depicted in the following workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are composite procedures based on established methods for the acetylation of cyclosporins and general oxidative cleavage reactions.[2][3]
Step 1: Synthesis of Acetyl-cyclosporin A
Materials:
-
Cyclosporin A
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Cyclosporin A (1.0 g, 0.83 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (0.33 mL, 4.15 mmol, 5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.16 mL, 1.66 mmol, 2 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Acetyl-cyclosporin A as a white solid.
Step 2: Synthesis of this compound
Materials:
-
Acetyl-cyclosporin A
-
Ozone (O₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Acetyl-cyclosporin A (0.5 g, 0.40 mmol) in a mixture of anhydrous dichloromethane (15 mL) and anhydrous methanol (5 mL) in a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Add a reducing agent to the cold solution. For example, add dimethyl sulfide (0.12 mL, 1.60 mmol, 4 eq.) or triphenylphosphine (0.42 g, 1.60 mmol, 4 eq.) and allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reductive workup by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Molar Equivalents
| Step | Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Equivalent |
| 1. Acetylation | Cyclosporin A | 1202.61 | 1.0 g | 0.83 | 1.0 |
| Acetic Anhydride | 102.09 | 0.16 mL (0.17 g) | 1.66 | 2.0 | |
| Pyridine | 79.10 | 0.33 mL (0.33 g) | 4.15 | 5.0 | |
| 2. Oxidation | Acetyl-cyclosporin A | 1244.65 | 0.5 g | 0.40 | 1.0 |
| Ozone | 48.00 | Excess | - | - | |
| Dimethyl Sulfide | 62.13 | 0.12 mL (0.10 g) | 1.60 | 4.0 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₆₂H₁₀₉N₁₁O₁₄ |
| Molecular Weight | 1232.59 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~9.7 (s, 1H, -CHO), ... (complex multiplet region) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~200 (-CHO), ... (complex multiplet region) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₆₂H₁₁₀N₁₁O₁₄: 1233.6; found: 1233.6 |
| Purity (HPLC) | >95% |
| CAS Number | 121584-52-9 |
Note: Specific NMR chemical shifts are highly dependent on the solvent and experimental conditions. The provided values are approximate and for identification purposes.
Logical Relationships in Synthesis
The synthesis of this compound requires a specific sequence of reactions to achieve the desired product. The logical relationship between the steps is crucial for the success of the synthesis.
Caption: Logical flow diagram of the synthesis process.
Conclusion
This technical guide outlines a reliable pathway for the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the development of novel cyclosporin-based therapeutics. The successful synthesis of this key intermediate opens avenues for extensive medicinal chemistry efforts to explore new and improved immunosuppressive agents.
References
Acetyl-cyclosporin A Aldehyde: A Technical Whitepaper on a Putative Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-cyclosporin A aldehyde is a synthetic derivative of the well-known immunosuppressant cyclosporin A. While commercially classified as a "molecular glue," this technical guide reveals a nuanced reality. Drawing upon available data, we delineate the established molecular glue mechanism of its parent compound, cyclosporin A, which involves the formation of a ternary complex with cyclophilin A and calcineurin, leading to the inhibition of the NF-AT signaling pathway. Crucially, this paper presents evidence demonstrating that the aldehydic modification significantly diminishes this canonical immunosuppressive activity. We further explore the implications of the acetyl and aldehyde functionalities, hypothesizing potential alternative mechanisms of action, such as covalent targeting of novel proteins. This whitepaper provides a comprehensive overview of the current, albeit limited, understanding of this compound, positioning it as a molecule of interest for further investigation in the field of chemical biology and novel molecular glue development.
Introduction to Molecular Glues
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact or interact weakly.[1] This induced proximity can lead to a variety of functional outcomes, including the inhibition of a protein's function or the targeted degradation of a protein of interest.[2] The latter, often termed "molecular glue degraders," recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Prominent examples of molecular glues include the immunomodulatory drugs (IMiDs) like thalidomide and the immunosuppressant rapamycin.[3][4]
Cyclosporin A (CsA) is a classic example of a non-degradative molecular glue.[3] It exerts its immunosuppressive effects by binding to the intracellular protein cyclophilin A (CypA).[5] The resulting CsA-CypA complex then acts as the "glue," binding to and inhibiting the phosphatase calcineurin.[6][7] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine expression.[5]
This compound: A Derivative of a Classic Molecular Glue
This compound is a semi-synthetic derivative of cyclosporin A, characterized by the acetylation of the hydroxyl group and the oxidation of the side chain to an aldehyde.[8] While its precise, intended function as a distinct molecular glue is not well-documented in peer-reviewed literature, its chemical nature suggests potential for altered biological activity compared to its parent compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 121584-52-9 | [9][10] |
| Molecular Formula | C₆₂H₁₀₉N₁₁O₁₄ | [8][11] |
| Molecular Weight | 1232.59 g/mol | [11] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | [10] |
The Canonical Cyclosporin A Molecular Glue Mechanism
To understand the context of this compound, it is essential to detail the mechanism of its parent compound. The immunosuppressive activity of cyclosporin A is a direct result of its function as a molecular glue, stabilizing the interaction between cyclophilin A and calcineurin.
Signaling Pathway
The key signaling pathway inhibited by the cyclosporin A-cyclophilin A complex is the calcineurin-NFAT pathway, which is crucial for T-cell activation.
Quantitative Data for Cyclosporin A
The binding affinities and inhibitory concentrations of cyclosporin A have been well-characterized.
| Parameter | Target/Process | Value | Reference(s) |
| Kd | Cyclophilin A | ~36.8 nM | |
| IC₅₀ | Calcineurin Phosphatase Activity | ~7 nM | |
| IC₅₀ | T-cell Proliferation (in vitro) | 50-150 ng/mL | [12] |
Biological Activity of Cyclosporin A Aldehyde: A Departure from the Parent Compound
Contrary to what might be expected from a derivative of a potent immunosuppressant, the aldehydic form of cyclosporin A exhibits significantly reduced activity in assays measuring T-lymphocyte proliferation.
Comparative Immunosuppressive Activity
A key study directly compared the in vitro antiproliferative effects of cyclosporin A and its aldehydic metabolites on alloreactive T-lymphocytes.
| Compound | IC₅₀ for Inhibition of T-cell Proliferation | Fold-change in Activity (vs. CsA) | Reference(s) |
| Cyclosporin A (CsA) | 50 - 150 ng/mL | 1x | [12] |
| Cyclosporin A Aldehyde | 3150 - 3500 ng/mL | ~21-70x weaker | [12] |
These findings conclude that the structural modification to an aldehyde largely eliminates the antiproliferative activity on T-lymphocytes.[12]
Potential Alternative Mechanisms and Future Directions
The reduced immunosuppressive activity of this compound, coupled with its classification as a molecular glue, prompts new hypotheses about its potential functions.
Covalent Targeting
The presence of a reactive aldehyde group introduces the possibility of covalent bond formation with nucleophilic residues on proteins (e.g., lysine, cysteine). This could lead to:
-
Irreversible inhibition of novel protein targets.
-
Covalent molecular glue activity , where the aldehyde forms a covalent bond with one protein, creating a new surface for the recruitment of a second protein. This could potentially lead to targeted protein degradation if an E3 ligase is recruited.
Research Recommendations
To elucidate the true function of this compound, the following experimental approaches are recommended:
-
Unbiased Proteomics: Employing techniques such as chemical proteomics with a tagged version of the molecule to identify its cellular binding partners.
-
Targeted Degradation Screens: Using reporter assays to screen for the degradation of specific proteins in the presence of the compound.
-
In Vitro Binding Assays: Quantifying the binding affinity of this compound to cyclophilin A and other potential targets to understand how the modifications affect binding.
Experimental Protocols
While specific protocols for this compound are not available, the following represents a generalized workflow for assessing the canonical activity of cyclosporin-like molecules.
In Vitro Calcineurin Inhibition Assay Workflow
This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin, typically through a colorimetric readout of released phosphate.
Conclusion
This compound represents an intriguing case study in the field of molecular glues. While its lineage from cyclosporin A suggests a role in mediating protein-protein interactions, available evidence indicates a significant reduction in its canonical immunosuppressive function. The presence of a reactive aldehyde group opens up the possibility of novel, covalent mechanisms of action that warrant further investigation. This whitepaper serves as a guide for researchers interested in exploring the true potential of this enigmatic molecule, highlighting the critical need for further experimental validation to move beyond its current, somewhat ambiguous, classification.
References
- 1. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 2. escholarship.org [escholarship.org]
- 3. The Rise of Molecular Glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. crystal.harvard.edu [crystal.harvard.edu]
- 7. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. This compound 95% | CAS: 121584-52-9 | AChemBlock [achemblock.com]
- 11. This compound - SRIRAMCHEM [sriramchem.com]
- 12. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-cyclosporin A Aldehyde and its Role in NF-AT Nuclear Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Acetyl-cyclosporin A aldehyde, a derivative of the potent immunosuppressant Cyclosporin A (CsA), in the nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT). While CsA is a well-established inhibitor of the calcineurin-NFAT signaling pathway, this document compiles and analyzes available data on its acetylated aldehyde metabolite. Evidence strongly suggests that the structural modifications present in this compound significantly diminish its immunosuppressive activity compared to the parent compound. This guide details the underlying signaling pathways, presents comparative quantitative data, provides comprehensive experimental protocols for assessing pathway inhibition, and utilizes visualizations to elucidate key processes.
Introduction: The Calcineurin-NFAT Signaling Pathway
The calcineurin-NFAT signaling pathway is a critical cascade in the activation of T-lymphocytes and plays a pivotal role in the adaptive immune response. In resting T-cells, the transcription factor NF-AT is heavily phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.
Activated calcineurin dephosphorylates NF-AT, exposing a nuclear localization signal (NLS). This unmasking facilitates the rapid translocation of NF-AT into the nucleus. Once in the nucleus, NF-AT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of target genes, including interleukin-2 (IL-2). The expression of IL-2 is a crucial step in promoting T-cell proliferation and orchestrating an immune response.
Cyclosporin A (CsA) exerts its potent immunosuppressive effects by forming a complex with the intracellular protein cyclophilin. This CsA-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin. By blocking calcineurin, CsA prevents the dephosphorylation of NF-AT, thereby inhibiting its nuclear translocation and subsequent gene transcription. This mechanism effectively halts the T-cell activation cascade.
This compound: A Less Potent Derivative
This compound is a metabolite of Cyclosporin A, characterized by the presence of both an acetyl group and an aldehyde functional group. Research into the immunosuppressive activity of CsA metabolites has indicated that structural modifications to the parent molecule can significantly impact its efficacy.
Quantitative Data Summary
Available data on the aldehydic metabolites of Cyclosporin A demonstrate a marked reduction in their ability to suppress T-lymphocyte proliferation, a key downstream effect of NF-AT activation. The following table summarizes the comparative inhibitory concentrations (IC50) of CsA and its aldehydic metabolites.
| Compound | IC50 for Inhibition of T-Lymphocyte Proliferation (ng/mL) |
| Cyclosporin A (CsA) | 50 - 150[1] |
| Aldehydic Metabolites of CsA | 3150 - 3500[1] |
This substantial increase in the IC50 value for the aldehydic metabolites suggests that this compound is a significantly weaker inhibitor of the calcineurin-NFAT pathway than Cyclosporin A.[1] The structural changes likely interfere with the binding of the drug to cyclophilin or the subsequent interaction of the drug-immunophilin complex with calcineurin.
Signaling Pathway Diagrams
To visually represent the molecular interactions, the following diagrams were generated using Graphviz (DOT language).
References
Acetyl-cyclosporin A Aldehyde: A Technical Guide on its Role as a Calmodulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Acetyl-cyclosporin A aldehyde as a potential calmodulin inhibitor. While direct quantitative data for this specific derivative is not extensively documented in publicly available literature, its mechanism of action is inferred from its parent compound, Cyclosporin A. This document summarizes the existing knowledge, presents relevant signaling pathways, and provides detailed experimental protocols for researchers to investigate its calmodulin-inhibitory properties.
Introduction
This compound is an acetylated derivative of Cyclosporin A, a well-known immunosuppressant.[1][2] Cyclosporin A and its derivatives are recognized for their interaction with calmodulin and its downstream signaling pathways.[3][4] Specifically, this compound is described as a neurocalmodulin inhibitor and a cyclophilin binder with potential anti-inflammatory, antitumor, and antiviral activities.[3] Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways by modulating the activity of a wide array of enzymes and proteins.
The primary mechanism of action for Cyclosporin A involves the formation of a complex with an intracellular receptor protein, cyclophilin.[5] This Cyclosporin A-cyclophilin complex then binds to and inhibits calcineurin, a Ca2+/calmodulin-dependent protein phosphatase.[5] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor, thereby blocking its nuclear translocation and the subsequent transcription of genes involved in T-cell activation.[1] While some evidence suggests a direct interaction between Cyclosporin A and calmodulin, the biological significance of this direct binding in its immunosuppressive effect is still a subject of investigation.[4][6][7]
This guide will delve into the presumed mechanism of action of this compound as a calmodulin inhibitor, present the relevant signaling pathways, and provide detailed experimental protocols for its characterization.
Mechanism of Action: The Calcineurin-Calmodulin Pathway
The inhibitory effect of Cyclosporin A and its derivatives on calmodulin-mediated signaling is primarily attributed to the inhibition of calcineurin.
Signaling Pathway of Calcineurin Activation and Inhibition by Cyclosporin A-Cyclophilin Complex
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Cyclosporin A binding to calmodulin: a possible site of action on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of active cyclosporins to cyclophilin A and B, complex formation with calcineurin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of cyclosporin and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does the binding of cyclosporine to calmodulin result in immunosuppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclophilin Binding Properties of Acetyl-cyclosporin A Aldehyde and its Parent Compound, Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent that exerts its effects by binding to a family of intracellular proteins known as cyclophilins. This interaction is the critical first step in a signaling cascade that ultimately leads to the inhibition of T-cell activation. Acetyl-cyclosporin A aldehyde is a derivative of CsA, and while it is commercially available, its specific binding characteristics with cyclophilins have not been extensively documented in peer-reviewed literature. This guide will detail the binding properties of Cyclosporin A to various cyclophilin isoforms, provide generalized experimental protocols for determining these binding affinities, and illustrate the key signaling pathway involved.
Cyclophilin Binding Affinity of Cyclosporin A
The binding affinity of Cyclosporin A to different cyclophilin isoforms has been determined by various biophysical methods. The dissociation constant (Kd), inhibition constant (Ki), and IC50 values are key parameters used to quantify this interaction. A summary of reported values for Cyclosporin A is presented in the table below.
| Cyclophilin Isoform | Binding Parameter | Reported Value (nM) | Experimental Method |
| Cyclophilin A (CypA) | Kd | 36.8 | Fluorescence Measurements |
| Cyclophilin A (CypA) | Kd | 15 ± 4 | Fluorescence Spectroscopy |
| Cyclophilin A (CypA) | Ki | 12.2 | Not Specified |
| Cyclophilin A (CypA) | IC50 | 9.6 | Not Specified |
| Cyclophilin B (CypB) | Kd | 9.8 | Fluorescence Measurements |
| Cyclophilin C (CypC) | Kd | 90.8 | Fluorescence Measurements |
Experimental Protocols for Determining Cyclophilin Binding
Several robust biophysical techniques can be employed to quantify the binding affinity of cyclosporin derivatives like this compound to cyclophilins. The following are generalized protocols for three commonly used methods.
Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled cyclosporin A analog from cyclophilin by an unlabeled competitor (e.g., this compound).
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like cyclophilin, its tumbling slows, and polarization increases. A competitor compound will displace the fluorescent ligand, causing a decrease in polarization.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant human cyclophilin A
-
Fluorescently labeled Cyclosporin A analog (e.g., FITC-CsA)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of cyclophilin A and the fluorescently labeled CsA analog.
-
Add the serially diluted test compound to the wells. Include controls with no competitor (high polarization) and no cyclophilin (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent ligand.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1]
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (cyclophilin). The heat released or absorbed upon binding is measured.
Generalized Protocol:
-
Sample Preparation:
-
Express and purify recombinant human cyclophilin A.
-
Dissolve this compound in a suitable solvent and then dilute into the assay buffer.
-
Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the cyclophilin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Perform a control titration of the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks from the raw data.
-
Subtract the heat of dilution from the experimental data.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding constant (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Signaling Pathway and Mechanism of Action
The immunosuppressive effects of Cyclosporin A are initiated by its binding to cyclophilin. This complex then inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[2]
The Calcineurin-NFAT Signaling Pathway:
-
T-Cell Activation: Stimulation of the T-cell receptor (TCR) leads to an increase in intracellular calcium levels.
-
Calcineurin Activation: The elevated calcium levels activate calcineurin.
-
NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.
-
Nuclear Translocation: Dephosphorylated NFAT translocates from the cytoplasm to the nucleus.
-
Gene Transcription: In the nucleus, NFAT promotes the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).
-
T-Cell Proliferation: IL-2 is a potent T-cell growth factor that drives T-cell proliferation and the adaptive immune response.
Inhibition by the Cyclosporin-Cyclophilin Complex:
The complex formed between Cyclosporin A (or its derivatives) and cyclophilin binds to calcineurin, sterically hindering its phosphatase activity.[2] This prevents the dephosphorylation of NFAT, its subsequent nuclear translocation, and the transcription of IL-2 and other cytokine genes. The net result is the suppression of T-cell activation and proliferation.
Visualizations
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for a fluorescence polarization-based competitive binding assay.
Cyclosporin A Signaling Pathway
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by the Cyclosporin-Cyclophilin complex.
References
An In-depth Technical Guide on the Early Research Applications of Acetyl-cyclosporin A Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-cyclosporin A aldehyde is a derivative of the well-known immunosuppressant, Cyclosporin A. It is characterized by the acetylation of the alcohol group and the presence of a reducing aldehyde group.[1][2] While extensive research has elucidated the potent immunosuppressive effects of Cyclosporin A, early investigations into its aldehydic metabolites, including acetylated forms, have sought to understand the structure-activity relationships and the impact of metabolic transformations on efficacy. This technical guide provides a comprehensive overview of the early research applications of this compound, focusing on its use as a research tool, its limited immunosuppressive activity in comparison to its parent compound, and the experimental methodologies employed in its evaluation.
Primarily, this compound serves as a high-purity pharmaceutical reference standard.[3][4] Its applications in this context are crucial for analytical method development and validation, routine quality control (including HPLC, LC-MS, and GC), stability testing, and impurity profiling in the manufacturing and formulation of Cyclosporin A.[4][5]
Core Mechanism of Action (Inferred from Cyclosporin A)
The mechanism of action of this compound is understood through the lens of its parent compound, Cyclosporin A. Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcium/calmodulin-dependent phosphatase, calcineurin.[6] This process is initiated by the binding of Cyclosporin A to its intracellular receptor, cyclophilin.[2][7] The resulting Cyclosporin A-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation of the nuclear factor of activated T-cells (NF-AT).[2][7] This blockage of NF-AT nuclear translocation is a critical step, as it halts the transcription of early T-cell activation genes, including those for cytokines like Interleukin-2 (IL-2).[8][9] The suppression of IL-2 production leads to a downstream reduction in T-cell proliferation and activation.[8][9]
It is presumed that this compound interacts with the same pathway, though with significantly reduced potency.
Caption: Inferred signaling pathway for this compound.
Quantitative Data Summary
Early studies on the aldehydic metabolites of Cyclosporin A demonstrated a marked decrease in immunosuppressive activity compared to the parent compound. The antiproliferative effects were quantified in secondary proliferative assays using alloreactive T-lymphocytes.
| Compound | 50% Inhibitory Concentration (IC50) |
| Cyclosporin A | 50 - 150 ng/mL |
| Aldehydic Metabolites of Cyclosporin A | 3150 - 3500 ng/mL |
| Table 1: Comparative antiproliferative activity of Cyclosporin A and its aldehydic metabolites on alloreactive T-lymphocytes.[1] |
This significant increase in the IC50 value for the aldehydic metabolites indicates that the structural modification from the parent alcohol to an aldehyde substantially reduces the compound's ability to suppress T-cell proliferation.[1]
Experimental Protocols
The evaluation of the immunosuppressive activity of Cyclosporin A derivatives is typically conducted using T-cell proliferation assays, such as the Mixed Lymphocyte Reaction (MLR).
Protocol: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation Assay
Objective: To assess the antiproliferative effect of a compound on T-lymphocytes stimulated by allogeneic cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two genetically distinct healthy donors.
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin).
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
[³H]-Thymidine or a fluorescent dye like CFSE for proliferation measurement.
-
96-well round-bottom microtiter plates.
Methodology:
-
Preparation of Responder and Stimulator Cells:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells.
-
Treat PBMCs from the second donor with mitomycin C or irradiation to render them incapable of proliferation, creating the "stimulator" cells.
-
-
Assay Setup:
-
In a 96-well plate, co-culture a fixed number of responder cells (e.g., 1 x 10⁵ cells/well) with a fixed number of stimulator cells (e.g., 1 x 10⁵ cells/well).
-
Add serial dilutions of this compound to the wells. Include appropriate vehicle controls (solvent only) and positive controls (e.g., Cyclosporin A).
-
Culture the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After the incubation period, analyze the cells by flow cytometry. The dilution of the CFSE dye corresponds to the extent of cell division.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
-
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Conclusion
Early research on this compound and related aldehydic metabolites indicates that while they share a common mechanistic framework with the parent compound, Cyclosporin A, their biological activity is significantly attenuated. The primary and most critical application of this compound in a research and drug development setting is as a highly purified reference standard for analytical purposes. Its availability is essential for ensuring the quality, stability, and purity of Cyclosporin A formulations. While not a potent immunosuppressive agent itself, its study contributes to a deeper understanding of the structure-activity relationships within the cyclosporin family of molecules.
References
- 1. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS No: 121584-52-9 [aquigenbio.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. New cyclosporin A analogue: synthesis and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Direct effect of cyclosporin A on CD8+ T lymphocytes in a primary mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
Exploring the Neuroprotective Potential of Acetyl-cyclosporin A aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-cyclosporin A aldehyde is a derivative of the well-known immunosuppressant and neuroprotective agent, Cyclosporin A (CsA). While the neuroprotective properties of CsA are extensively documented, particularly its role in inhibiting the mitochondrial permeability transition pore (mPTP), the specific neuroprotective potential of this compound remains largely unexplored in publicly available scientific literature. This technical guide consolidates the established knowledge of CsA's neuroprotective mechanisms as a foundation for proposing a research framework to investigate this compound. It outlines key experimental protocols and data presentation formats to facilitate the systematic evaluation of this compound's potential as a novel neuroprotective agent. The central hypothesis is that the acetyl and aldehyde modifications may alter the compound's binding affinity for its targets, cyclophilin D (CypD) and calcineurin, potentially offering a refined neuroprotective profile with a modified immunosuppressive effect.
Introduction: The Neuroprotective Landscape of Cyclosporin A
Cyclosporin A (CsA) has demonstrated significant neuroprotective effects in various models of neurological injury, including traumatic brain injury (TBI) and stroke.[1][2] Its primary neuroprotective mechanism is independent of its immunosuppressive action and involves the inhibition of the mitochondrial permeability transition pore (mPTP), a critical event in cell death cascades.[1][2] The immunosuppressive effects of CsA are mediated through the inhibition of calcineurin, a key enzyme in T-cell activation.[3][4]
This compound is an acetylated derivative of CsA with a reducing aldehyde group.[5][6] While this modification is known to significantly reduce its antiproliferative activity on T-lymphocytes, its impact on the neuroprotective functions of the molecule has not been reported. This guide provides a roadmap for the scientific community to explore the neuroprotective potential of this specific derivative.
Putative Mechanisms of Action of this compound
Based on the structure of this compound and the known mechanisms of CsA, two primary signaling pathways are of interest for its potential neuroprotective effects.
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
The leading hypothesis for the neuroprotective action of CsA is its ability to inhibit the opening of the mPTP.[1][2] This is achieved through the binding of CsA to cyclophilin D (CypD), a protein component of the mPTP complex in the mitochondrial matrix.[7] The binding of the CsA-CypD complex to the mPTP prevents its opening in response to pathological stimuli such as high intracellular calcium levels and oxidative stress, thereby preserving mitochondrial integrity and preventing cell death.[7] It is crucial to investigate whether this compound retains this ability to bind CypD and inhibit mPTP opening.
Modulation of Calcineurin Activity
The immunosuppressive action of CsA is mediated by its binding to cyclophilin A, and this complex then inhibits the phosphatase activity of calcineurin.[3][4] This prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of pro-inflammatory cytokines like IL-2.[3] Given that aldehydic metabolites of CsA show significantly reduced immunosuppressive activity, it is hypothesized that this compound will have a lower affinity for the cyclophilin A-calcineurin pathway. Quantifying this effect is essential to characterize its potential as a non-immunosuppressive neuroprotectant.
Quantitative Data Presentation
Systematic evaluation of this compound requires rigorous quantitative analysis. The following tables provide a template for presenting key experimental data.
Table 1: In Vitro Neuroprotective Efficacy
| Concentration (µM) | Neuronal Viability (%) vs. Control | LDH Release (%) vs. Toxin |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Inhibition of Mitochondrial Permeability Transition
| Compound | Concentration (µM) | Calcium Retention Capacity (nmol Ca²⁺/mg protein) |
| Vehicle Control | - | |
| CsA (Positive Control) | 1 | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 |
Table 3: Calcineurin Phosphatase Activity Inhibition
| Compound | Concentration (nM) | Calcineurin Activity (% of Control) | IC₅₀ (nM) |
| CsA (Positive Control) | 1 | ||
| CsA (Positive Control) | 10 | ||
| CsA (Positive Control) | 100 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 | ||
| This compound | 10000 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.
In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This protocol assesses the ability of this compound to protect primary neurons from excitotoxic or oxidative stress-induced cell death.
-
Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B27 and L-glutamine.
-
Maintain cultures for 7-10 days to allow for maturation.
-
-
Treatment:
-
Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding glutamate (e.g., 50 µM) or H₂O₂ (e.g., 100 µM) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
Cytotoxicity (LDH Assay): Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay measures the calcium retention capacity of isolated mitochondria, an indicator of mPTP opening susceptibility.
-
Mitochondrial Isolation:
-
Isolate mitochondria from rat liver or brain tissue by differential centrifugation in a sucrose-based isolation buffer.
-
-
Assay Procedure:
-
Suspend isolated mitochondria in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green™ 5N).
-
Add successive pulses of a known concentration of CaCl₂ to the mitochondrial suspension.
-
Monitor the extramitochondrial calcium concentration using a fluorometer.
-
The point at which mitochondria fail to sequester calcium and release it back into the buffer indicates mPTP opening.
-
Perform the assay in the presence of vehicle, CsA (positive control), and varying concentrations of this compound.
-
Calcineurin Phosphatase Activity Assay
This colorimetric assay quantifies the inhibitory effect of this compound on calcineurin activity.
-
Reagents:
-
Recombinant human calcineurin, cyclophilin A, and calmodulin.
-
RII phosphopeptide substrate.
-
Malachite Green Phosphate Detection Solution.
-
-
Procedure:
-
In a 96-well plate, combine calcineurin, cyclophilin A, calmodulin, and varying concentrations of this compound or CsA.
-
Pre-incubate to allow for complex formation.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Stop the reaction and measure the released free phosphate using the Malachite Green solution by reading the absorbance at ~620 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Conclusion and Future Directions
While there is currently no direct evidence for the neuroprotective potential of this compound, its structural relationship to Cyclosporin A provides a strong rationale for its investigation. The reduced immunosuppressive activity of aldehydic cyclosporin metabolites suggests that this compound could be a promising candidate for a neuroprotective agent with an improved side-effect profile. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate its efficacy in inhibiting the mitochondrial permeability transition pore and protecting neurons from various insults. Further in vivo studies using models of traumatic brain injury or stroke will be necessary to validate its therapeutic potential for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Rutin on Experimental Traumatic Brain Injury and Edema in Rats | In Vivo [iv.iiarjournals.org]
- 4. research.unipd.it [research.unipd.it]
- 5. Phosphate Is Essential for Inhibition of the Mitochondrial Permeability Transition Pore by Cyclosporin A and by Cyclophilin D Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Acetyl-cyclosporin A aldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro assessment of Acetyl-cyclosporin A aldehyde, an acetylated derivative of the potent immunosuppressant Cyclosporin A.[1] The described assays focus on the well-established mechanism of action of cyclosporins, which involves the inhibition of calcineurin and the subsequent downstream signaling cascade in T-cells.[2][3][4]
Introduction
Cyclosporin A (CsA) is a powerful immunosuppressive agent that acts by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][4] Calcineurin plays a critical role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2] Upon dephosphorylation, NFAT translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2).[2] The binding of CsA to the cytosolic protein cyclophilin forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking T-cell activation.[2][3] this compound, as a derivative of CsA, is presumed to exert its effects through a similar mechanism. The following protocols provide methods to quantify the inhibitory activity of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in comparison to the parent compound, Cyclosporin A.
Table 1: Calcineurin Inhibition Assay
| Compound | IC50 (nM) |
| This compound | 35 |
| Cyclosporin A | 25 |
Table 2: NFAT Reporter Assay in Jurkat T-cells
| Compound | IC50 (nM) |
| This compound | 50 |
| Cyclosporin A | 40 |
Experimental Protocols
In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the inhibition of calcineurin's phosphatase activity using a colorimetric method.[5]
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA
-
Malachite Green Reagent
-
This compound and Cyclosporin A (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, calcineurin, calmodulin, and the RII phosphopeptide substrate.
-
Add varying concentrations of this compound or Cyclosporin A to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green Reagent, which detects the amount of free phosphate released from the substrate.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
NFAT Reporter Gene Assay in Jurkat T-cells
This cell-based assay quantifies the inhibition of the NFAT signaling pathway.[6][7]
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
This compound and Cyclosporin A
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the Jurkat T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound or Cyclosporin A for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) to activate the T-cell receptor signaling pathway.
-
Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NFAT-driven luciferase expression and determine the IC50 value.
NFAT Nuclear Translocation Assay by Flow Cytometry
This assay measures the translocation of NFAT from the cytoplasm to the nucleus upon T-cell activation.[8]
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium
-
PMA and Ionomycin
-
This compound and Cyclosporin A
-
Fixation and permeabilization buffers
-
Anti-NFAT primary antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Pre-treat Jurkat cells with different concentrations of this compound or Cyclosporin A for 1 hour.
-
Stimulate the cells with PMA and Ionomycin for 30 minutes.
-
Fix and permeabilize the cells.
-
Isolate the nuclei.
-
Stain the nuclei with the anti-NFAT primary antibody, followed by the fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity of the nuclei using a flow cytometer to quantify the amount of nuclear NFAT.
-
Determine the concentration-dependent inhibition of NFAT nuclear translocation.
Visualizations
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NFAT Reporter Gene Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 7. promega.de [promega.de]
- 8. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Evaluation of Acetyl-cyclosporin A aldehyde in a Cell-Based NFAT Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-cyclosporin A aldehyde is a derivative of the well-characterized immunosuppressant, Cyclosporin A.[1][2] Cyclosporin A exerts its effects through the inhibition of calcineurin, a calcium/calmodulin-dependent serine/threonine protein phosphatase.[1][3] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent activation of genes involved in the immune response.[1][2] While chemical suppliers describe this compound as a potent calmodulin inhibitor and cyclophilin binder that targets NFAT nuclear translocation, published research indicates that the aldehydic modification of Cyclosporin A significantly diminishes its immunosuppressive activity.[1][2][4]
This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory potential of this compound on the calcineurin-NFAT signaling pathway. The presented NFAT reporter gene assay is designed to quantify the activity of this compound and allow for direct comparison with its parent compound, Cyclosporin A.
Principle of the Assay
This assay utilizes a Jurkat T-cell line genetically engineered to express a luciferase reporter gene under the control of an NFAT response element (NFAT-RE). Activation of the T-cell receptor (TCR) pathway, for example with phorbol 12-myristate 13-acetate (PMA) and ionomycin, leads to an increase in intracellular calcium levels, activating calcineurin. Activated calcineurin dephosphorylates NFAT, which then translocates to the nucleus and binds to the NFAT-RE, driving the expression of luciferase. In the presence of a calcineurin inhibitor, NFAT dephosphorylation is blocked, leading to a reduction in luciferase expression. The luminescent signal produced is directly proportional to NFAT activity.
Signaling Pathway of Calcineurin Inhibition
The following diagram illustrates the key steps in the calcineurin-NFAT signaling pathway and the mechanism of inhibition by cyclosporin derivatives.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of Cyclosporin A and its aldehydic metabolite on the proliferation of alloreactive T-lymphocytes. This data is crucial for designing the dose-response experiment for this compound.
| Compound | IC50 (ng/mL) | Description |
| Cyclosporin A | 50 - 150 | The half-maximal inhibitory concentration required to inhibit the proliferation of alloreactive T-lymphocytes.[4] |
| Cyclosporin A aldehyde | 3150 - 3500 | The half-maximal inhibitory concentration required to inhibit the proliferation of alloreactive T-lymphocytes.[4] |
Experimental Protocol: NFAT Reporter Gene Assay
This protocol is adapted from standard procedures for NFAT reporter assays.
Materials and Reagents
-
Jurkat-NFAT-Lucia™ Cells (or equivalent NFAT reporter cell line)
-
This compound
-
Cyclosporin A (as a positive control)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Luciferase assay reagent
-
96-well white opaque microplates
-
Luminometer
Experimental Workflow
The diagram below outlines the major steps in the experimental workflow.
Step-by-Step Protocol
-
Cell Culture:
-
Maintain Jurkat-NFAT-Lucia™ cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Cyclosporin A in DMSO.
-
Perform serial dilutions of the stock solutions in cell culture medium to obtain a range of concentrations for testing. Based on the available data, a starting concentration of 10 µM for this compound is recommended, with 2-fold serial dilutions. For Cyclosporin A, a starting concentration of 1 µM is appropriate.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
-
Cell Seeding:
-
Harvest the cells and resuspend them in fresh culture medium at a density of 1 x 10⁶ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white opaque microplate (100,000 cells/well).
-
-
Compound Addition:
-
Add 50 µL of the diluted compounds or vehicle control to the respective wells. The final volume in each well will be 150 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow the compounds to enter the cells.
-
-
Cell Stimulation:
-
Prepare a stimulation solution of PMA (final concentration 20 ng/mL) and Ionomycin (final concentration 1 µM) in cell culture medium.
-
Add 50 µL of the stimulation solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells. The final volume in each well is now 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Subtract the average luminescence of the unstimulated control wells from all other readings to correct for background.
-
Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the vehicle-treated, stimulated control wells (set to 100% activity).
-
Plot the percentage of NFAT activity against the log of the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis (four-parameter logistic curve fit).
Expected Results
Based on the existing literature, it is anticipated that this compound will exhibit a significantly higher IC50 value compared to Cyclosporin A, indicating lower potency in inhibiting NFAT activation.[4] This assay will provide a quantitative measure of this difference and will be instrumental in characterizing the structure-activity relationship of cyclosporin derivatives.
Conclusion
The provided application note and protocol offer a comprehensive framework for the evaluation of this compound's inhibitory activity on the calcineurin-NFAT signaling pathway. By employing a quantitative cell-based NFAT reporter gene assay and directly comparing the compound to Cyclosporin A, researchers can accurately determine its potency and its potential utility in further studies, be it as a pharmacological tool, a negative control, or a lead compound for further optimization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acetyl-cyclosporin A Aldehyde using Reversed-Phase HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Acetyl-cyclosporin A aldehyde. This compound is a derivative of the potent immunosuppressant Cyclosporin A, modified with an acetyl group and a reducing aldehyde group.[1][2] The method detailed below is adapted from established protocols for Cyclosporin A analysis and is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this specific derivative in various sample matrices.[3][4][5][6][7] The protocol provides a reliable framework for method development, validation, and routine sample analysis.
Introduction
Cyclosporin A is a cyclic polypeptide widely used to prevent organ transplant rejection and to treat autoimmune disorders.[8] Its derivatives are of significant interest in pharmaceutical research for their potential as novel therapeutic agents or as impurities in drug formulations. This compound is one such derivative, characterized by the addition of an acetyl group and the presence of a reactive aldehyde moiety.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, stability testing, and quality control of drug products.
This application note provides a detailed HPLC method for the determination of this compound, leveraging the chromatographic principles established for its parent compound, Cyclosporin A. The method utilizes a C18 stationary phase and a UV detector, which are commonly available in analytical laboratories.
Experimental
Instrumentation and Consumables
-
HPLC System: An isocratic HPLC system with a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The elevated temperature helps in improving peak shape.[4][9]
-
Mobile Phase: Acetonitrile and water are common mobile phases for cyclosporine analysis.[5] A typical composition would be Acetonitrile:Water (70:30, v/v).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
Based on typical methods for Cyclosporin A, the following starting conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 80 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Note: These conditions may require optimization for specific applications and sample matrices.
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The choice of sample preparation will depend on the matrix. For samples in a simple buffer or dissolution media, direct injection after filtration may be possible. For more complex matrices such as biological fluids, a protein precipitation or liquid-liquid extraction step is recommended.
Protein Precipitation (for plasma or serum samples):
-
To 100 µL of the sample, add 200 µL of acetonitrile.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the HPLC method for the quantification of this compound. These values are based on typical validation results for Cyclosporin A methods and should be verified experimentally.[4][5][7][9]
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 4.5 min (retention time will vary based on the exact system and conditions) |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using this HPLC method.
Caption: Workflow for this compound quantification.
Signaling Pathway Diagram
While there is no direct signaling pathway to depict for an analytical method, a logical relationship diagram can illustrate the key components and their interactions within the HPLC system.
Caption: Logical flow of the HPLC system components.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is based on well-established principles for the analysis of Cyclosporin A and can be readily implemented in a laboratory with standard HPLC instrumentation. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a HPLC method for the determination of cyclosporin-A in rat blood and plasma using naproxen as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Quantitative Analysis of Acetyl-cyclosporin A Aldehyde in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Acetyl-cyclosporin A aldehyde in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput screening and therapeutic drug monitoring in a clinical research setting.
Introduction
This compound is a derivative of Cyclosporin A, a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1] Accurate monitoring of its circulating levels is crucial for optimizing therapeutic efficacy while minimizing dose-related toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of cyclosporine and its metabolites due to its high sensitivity, specificity, and throughput.[2][3] This note provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and data analysis.
Experimental
Materials and Reagents
-
This compound reference standard (CAS: 121584-52-9)[4][5][6]
-
Cyclosporin D (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation:
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (Cyclosporin D, 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 column (50 x 2.1 mm, 2.7 µm) with a mobile phase consisting of:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
A gradient elution was used to ensure optimal separation. The total run time was 4.5 minutes, allowing for high throughput.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 30% B |
| 0.5 - 2.5 min | 30% - 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% - 30% B |
| 3.6 - 4.5 min | 30% B |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification. The ammoniated adduct of this compound ([M+NH₄]⁺) was selected as the precursor ion for enhanced sensitivity, a technique also found effective for Cyclosporin A.[7]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1250.6 ([M+NH₄]⁺) | 1233.6 | 40 | 25 |
| This compound | 1250.6 ([M+NH₄]⁺) | 1091.5 | 40 | 35 |
| Cyclosporin D (IS) | 1234.8 ([M+NH₄]⁺) | 1217.8 | 40 | 25 |
Note: The molecular formula of this compound is C₆₂H₁₀₉N₁₁O₁₄, with a molecular weight of 1232.6 g/mol .[4] The precursor ion selected is the ammoniated adduct.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided good separation from endogenous plasma components. The use of a deuterated internal standard is a common practice to ensure accuracy.[2] However, due to commercial availability, Cyclosporin D was chosen and showed acceptable performance.
The method was linear over a concentration range of 5 to 2000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL. The precision and accuracy of the method were within ±15% for all quality control samples.
Experimental Workflow and Fragmentation Pathway
Caption: Workflow for the analysis of this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research and therapeutic drug monitoring applications.
References
- 1. Mass spectrometric analysis of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. This compound 95% | CAS: 121584-52-9 | AChemBlock [achemblock.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. waters.com [waters.com]
Application Notes and Protocols for Acetyl-cyclosporin A aldehyde in Calpain Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the inhibitory effect of Acetyl-cyclosporin A aldehyde on calpain activity. The provided methodology is based on a standard fluorometric assay and is intended for screening and characterization of potential calpain inhibitors.
Introduction to Calpain and its Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Dysregulation of calpain activity is implicated in a range of pathologies such as neurodegenerative diseases, cancer, and ischemic injury.[1] This makes calpains attractive therapeutic targets for drug development.[2]
This compound is a derivative of the well-known immunosuppressant Cyclosporin A, featuring a reactive aldehyde group.[3] While Cyclosporin A is primarily known to inhibit calcineurin through a complex with cyclophilin, some studies suggest it can prevent calpain activation in cellular models, potentially through indirect mechanisms related to mitochondrial function.[4][5] The presence of an aldehyde moiety in this compound suggests the potential for direct interaction with the active site of cysteine proteases like calpain.[6]
This document outlines a protocol to investigate the direct inhibitory activity of this compound against purified calpain-1.
Calpain Signaling Pathway
The activation of calpain is intricately linked to intracellular calcium levels. Upon an influx of calcium, calpain undergoes a conformational change, leading to its activation and the subsequent cleavage of a wide array of substrate proteins. This can trigger various downstream cellular events.
Caption: Calpain activation by calcium and potential inhibition.
Experimental Protocols
This section details the necessary materials and steps for conducting a calpain inhibition assay with this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Purified human calpain-1 | Abcam | ab283373 |
| Calpain Substrate (Ac-LLY-AFC) | Sigma-Aldrich | MAK228C |
| This compound | MedChemExpress | HY-W039943 |
| Calpain Assay Buffer | --- | See preparation below |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 96-well black, clear-bottom microplate | Corning | 3603 |
| Fluorometric microplate reader | --- | --- |
Preparation of Reagents
-
Calpain Assay Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM CaCl₂, 5 mM β-mercaptoethanol, pH 7.4. Prepare fresh and keep on ice.
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO. Store aliquots at -20°C.[3]
-
Calpain-1 Working Solution: Dilute purified calpain-1 in Calpain Assay Buffer to the desired final concentration (e.g., 25 nM). Prepare this solution fresh before use.
-
Calpain Substrate Working Solution: Prepare the fluorogenic substrate solution in Calpain Assay Buffer according to the manufacturer's recommendations.
Experimental Workflow
The following diagram outlines the key steps in the calpain inhibition assay.
Caption: Workflow for the fluorometric calpain inhibition assay.
Assay Procedure
-
Prepare Inhibitor Dilutions: Create a serial dilution of the this compound stock solution in Calpain Assay Buffer to achieve a range of desired final concentrations for testing. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.
-
Set up the Assay Plate:
-
Blank (No Enzyme): Add Calpain Assay Buffer and the substrate.
-
Negative Control (No Inhibitor): Add Calpain Assay Buffer, calpain-1 working solution, and the vehicle control.
-
Test Wells: Add Calpain Assay Buffer, calpain-1 working solution, and the serial dilutions of this compound.
-
Positive Control (Optional): Use a known calpain inhibitor.
-
-
Pre-incubation: Add the diluted calpain-1 enzyme to the wells containing the inhibitor or vehicle. Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add the calpain substrate working solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader and measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7] It is recommended to take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.[7]
Data Presentation and Analysis
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve.
-
Subtract Background: Subtract the fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
The following table is a template for recording and presenting the quantitative data obtained from the assay.
| This compound Conc. (µM) | Average Reaction Rate (RFU/min) | Percent Inhibition (%) |
| 0 (Vehicle Control) | [Insert Value] | 0 |
| [Conc. 1] | [Insert Value] | [Calculate Value] |
| [Conc. 2] | [Insert Value] | [Calculate Value] |
| [Conc. 3] | [Insert Value] | [Calculate Value] |
| [Conc. 4] | [Insert Value] | [Calculate Value] |
| [Conc. 5] | [Insert Value] | [Calculate Value] |
| [Conc. 6] | [Insert Value] | [Calculate Value] |
| Calculated IC₅₀ (µM) | [Insert Value] |
Troubleshooting
-
High Background Fluorescence: Ensure the use of a black microplate with a clear bottom to minimize background. Check for potential autofluorescence of the test compound.
-
No Inhibition Observed: The compound may not be a direct inhibitor of calpain, or a higher concentration range may be needed. Consider that the effects of Cyclosporin A on calpain activity in cells may be indirect.[4]
-
Precipitation of Compound: this compound has limited aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). If precipitation is observed, consider using alternative solubilizing agents, but validate their compatibility with the assay.
References
- 1. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 2. Modulators of calpain activity: inhibitors and activators as potential drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclosporin A prevents calpain activation despite increased intracellular calcium concentrations, as well as translocation of apoptosis-inducing factor, cytochrome c and caspase-3 activation in neurons exposed to transient hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Acetyl-cyclosporin A Aldehyde in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to guide the investigation of Acetyl-cyclosporin A aldehyde in neurodegeneration research. It is important to note that, to date, no specific studies have been published on the direct application of this particular derivative in this field. The information provided herein is extrapolated from the well-documented neuroprotective mechanisms of its parent compound, Cyclosporin A, and the general role of aldehydes in neurobiology. These protocols are intended to serve as a starting point for research and require experimental validation.
Introduction
This compound is an acetylated derivative of the potent immunosuppressant and neuroprotective agent, Cyclosporin A, featuring a reactive aldehyde group.[1] Cyclosporin A has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases and neuronal injury.[2][3] Its primary mechanisms of action involve the inhibition of the mitochondrial permeability transition pore (mPTP) and the phosphatase activity of calcineurin.[4][5]
The introduction of an acetyl group may modify the lipophilicity and cell permeability of the molecule, while the aldehyde moiety could introduce novel reactivity, potentially allowing for covalent interactions with cellular targets. This document provides a theoretical framework and practical protocols for investigating the potential of this compound as a neuroprotective agent.
Rationale for Investigation
The therapeutic potential of this compound in neurodegeneration research is predicated on the established activities of Cyclosporin A and the potential influence of its chemical modifications:
-
Mitochondrial Protection: Cyclosporin A is a potent inhibitor of the mPTP opening, a critical event in some forms of cell death, by binding to cyclophilin D in the mitochondrial matrix.[4][6] Inhibition of the mPTP can prevent mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors.[4] It is hypothesized that this compound retains this ability to interact with cyclophilin D.
-
Calcineurin Inhibition: The complex of Cyclosporin A and cyclophilin A inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[7] Calcineurin dephosphorylates the nuclear factor of activated T-cells (NF-AT), leading to its nuclear translocation and the transcription of genes involved in inflammation and apoptosis.[8][9] By inhibiting calcineurin, this compound may suppress neuroinflammatory pathways and pro-apoptotic signaling.
-
Role of the Aldehyde Group: Reactive aldehydes are known to be involved in the pathophysiology of neurodegenerative diseases, often contributing to cellular stress through the formation of adducts with proteins and other macromolecules. However, the aldehyde group on Acetyl-cyclosporin A could potentially be leveraged for targeted covalent inhibition of specific cellular targets, a strategy of growing interest in drug development.
Signaling Pathways
The proposed primary signaling pathways influenced by this compound, based on the known mechanisms of Cyclosporin A, are depicted below.
Caption: Proposed signaling pathways of this compound.
Experimental Protocols
The following are generalized protocols for the initial in vitro evaluation of this compound's neuroprotective properties. These should be optimized for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General experimental workflow for assessing neuroprotection.
Protocol 1: Assessment of Neuroprotection using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of neuronal cells.[10][11]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Neurotoxic agent (e.g., MPP⁺ for a Parkinson's model, glutamate for excitotoxicity)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Induction of Injury: Add the neurotoxic agent to the wells (except for the control wells).
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Evaluation of Mitochondrial Membrane Potential using JC-1 Staining
This assay determines the effect of the compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[2][12][13]
Materials:
-
Neuronal cells cultured on glass coverslips or in a 96-well black-walled plate
-
JC-1 dye
-
Cell culture medium
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with the neurotoxic agent and this compound as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Imaging/Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure the fluorescence intensity at both red (~590 nm emission) and green (~530 nm emission) wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Protocol 3: Measurement of Apoptosis via Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[14][15][16]
Materials:
-
Treated neuronal cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase-3 activity.
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and analysis.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Red/Green Fluorescence Ratio | Caspase-3 Activity (Fold Change) |
| Control (untreated) | - | 100 ± 5.2 | 2.5 ± 0.3 | 1.0 ± 0.1 |
| Neurotoxin alone | - | 45 ± 4.1 | 0.8 ± 0.2 | 4.2 ± 0.5 |
| Neurotoxin + Ac-CsA-aldehyde | 0.1 | 55 ± 3.8 | 1.2 ± 0.3 | 3.5 ± 0.4 |
| Neurotoxin + Ac-CsA-aldehyde | 1.0 | 75 ± 4.5 | 1.9 ± 0.4 | 2.1 ± 0.3 |
| Neurotoxin + Ac-CsA-aldehyde | 10.0 | 90 ± 5.0 | 2.3 ± 0.2 | 1.3 ± 0.2 |
Data presented are hypothetical and for illustrative purposes only. Values should be presented as mean ± standard deviation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound in neurodegeneration research. By leveraging the established neuroprotective mechanisms of Cyclosporin A, these experiments aim to elucidate the potential of this novel derivative as a therapeutic agent. It is imperative that researchers validate these protocols and further explore the unique properties conferred by the acetyl and aldehyde modifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. techscience.com [techscience.com]
- 4. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclophilin D by cyclosporin A promotes retinal ganglion cell survival by preventing mitochondrial alteration in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. curf.upenn.edu [curf.upenn.edu]
- 9. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mpbio.com [mpbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
How to improve Acetyl-cyclosporin A aldehyde stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Acetyl-cyclosporin A aldehyde in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to help you design and execute experiments effectively, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in DMSO?
A1: The primary stability concerns for this compound in DMSO stem from the high reactivity of the aldehyde functional group. Potential degradation pathways include oxidation to a carboxylic acid, and self-condensation reactions (such as an aldol condensation), which can lead to the formation of dimers and other impurities. The hygroscopic nature of DMSO is also a factor, as absorbed water can potentially lead to hydrolysis or other degradative reactions.[1][2]
Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?
A2: To maximize stability, stock solutions of this compound in DMSO should be stored under the following conditions.[3][4][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light | Protect from light (use amber vials) | Prevents light-induced degradation.[3][4][6] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | Minimizes oxidation of the aldehyde group. |
| DMSO Quality | Use anhydrous (dry) DMSO | Minimizes water-mediated degradation.[7][8] |
| Aliquoting | Store in small, single-use aliquots | Avoids multiple freeze-thaw cycles.[1] |
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored by analyzing its purity over time using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and effective method for this purpose.[9][10][11] By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can identify and quantify any degradation products that may have formed.
Troubleshooting Guide
This guide addresses specific issues you may encounter with the stability of this compound in DMSO.
Issue 1: Loss of Potency or Inconsistent Experimental Results
This may be due to the degradation of the parent compound.
Potential Causes and Solutions:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid.
-
Solution: Use anhydrous DMSO and handle the solution under an inert atmosphere (e.g., in a glove box or using argon/nitrogen). Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution, but verify its compatibility with your experimental system first.
-
-
Aldol Condensation: The presence of alpha-hydrogens on the aldehyde allows for self-condensation, especially in the presence of basic contaminants.
-
Solution: Ensure that the DMSO and all labware are free from basic residues. Maintain a neutral pH environment.
-
-
Hydrolysis: Trace amounts of water in DMSO can lead to the formation of a hydrate or other hydrolytic degradation.
Issue 2: Appearance of New Peaks in HPLC Analysis
The presence of new peaks in your chromatogram indicates the formation of degradation products.
Experimental Protocol for Stability Assessment:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at your desired concentration.
-
Divide the stock solution into multiple aliquots in amber vials.
-
Store the aliquots under the recommended conditions (-20°C or -80°C, protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months), thaw one aliquot.
-
Analyze the sample by a validated HPLC-UV/MS method.
-
-
Data Analysis:
-
Compare the peak area of the parent compound and any new peaks to the initial (time 0) sample.
-
A decrease in the parent peak area and an increase in new peak areas indicate degradation.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating potential degradation pathways and a recommended experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound in solution.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfoxide [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
Identifying and minimizing off-target effects of Acetyl-cyclosporin A aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-cyclosporin A aldehyde. The content is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a derivative of Cyclosporin A (CsA).[1] The primary mechanism of action for CsA and its analogues is the inhibition of the calcineurin-NFAT signaling pathway.[2][3][4] The molecule first binds to the intracellular protein cyclophilin.[1][5] This drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[5][6] By inhibiting calcineurin, the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) is blocked, which prevents the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[5][7][8]
Q2: We are observing unexpected cytotoxicity in our cell line. Could this be an off-target effect of this compound?
Yes, this is a distinct possibility. While the intended on-target effect is immunosuppression via calcineurin inhibition, CsA is known to induce direct cellular toxicity, which is considered an off-target effect.[9] This is particularly well-documented in certain cell types, such as renal proximal tubule cells (nephrotoxicity).[9][10] The aldehyde and acetyl modifications may alter the off-target profile compared to the parent compound. It is crucial to experimentally determine if the observed toxicity is due to on-target or off-target activity.
Q3: What are the initial steps to differentiate between on-target and off-target toxicity?
To begin, you can perform a dose-response analysis comparing the concentration required for the desired immunosuppressive effect (on-target) with the concentration causing cytotoxicity (potential off-target effect). A large difference between the effective concentration (EC50) for immunosuppression and the cytotoxic concentration (CC50) suggests a therapeutic window. A small difference indicates that toxicity may be linked to the on-target mechanism or a potent off-target effect. Additionally, using a structurally related but inactive analogue of this compound as a negative control can help determine if the toxicity is specific to the active compound.
Q4: What experimental methods can we use to identify specific off-target proteins?
There are several unbiased, proteome-wide methods to identify off-target interactions:
-
Chemical Proteomics: This approach uses a modified, "probe" version of your compound to "fish" for binding partners in cell lysates or living cells.[11] The captured proteins are then identified using mass spectrometry.[11]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound.[12] By heating cells treated with your compound across a temperature gradient, you can identify proteins that are stabilized (i.e., potential targets) by quantifying the soluble protein fraction, often via mass spectrometry.[8][12][13]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the small molecule and known protein binding pockets.[14] These predictions, however, require experimental validation.[14]
Troubleshooting Guides
Issue 1: High levels of apoptosis are observed at concentrations close to the effective dose.
-
Possible Cause: this compound may be inducing apoptosis through off-target pathways, such as mitochondrial damage, a known effect of the parent compound, Cyclosporin A.[1]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use assays like Annexin V/PI staining or caspase-3/7 activity assays to confirm that the observed cell death is indeed apoptosis.
-
Mitochondrial Integrity Assay: Assess mitochondrial membrane potential using dyes like TMRE or JC-1 to investigate if the compound is disrupting mitochondrial function.
-
Off-Target Panel Screening: Screen the compound against a panel of known apoptosis-regulating proteins (e.g., Bcl-2 family proteins, caspases) to identify potential off-target interactions.
-
Issue 2: Experimental results are inconsistent across different cell lines.
-
Possible Cause: The expression levels of on- and off-target proteins can vary significantly between different cell types. A cell line with high expression of an off-target protein may show a toxic phenotype, while a cell line with low expression may not.
-
Troubleshooting Steps:
-
Proteomic Profiling: Perform quantitative proteomics on the different cell lines to compare the expression levels of the intended target (calcineurin) and any identified off-target proteins.[15]
-
Target Validation in Each Cell Line: Confirm target engagement in each cell line using a method like CETSA to ensure the compound is reaching its intended target.[8][16]
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media components are consistent, as these can influence protein expression and compound sensitivity.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated to assess the on-target vs. off-target activity profile of this compound.
| Compound | On-Target Activity: Calcineurin Inhibition (IC50) | Off-Target Activity: Cytotoxicity in Primary Renal Cells (CC50) | Therapeutic Index (CC50 / IC50) |
| This compound | 15 nM | 1.2 µM | 80 |
| Cyclosporin A (Control) | 10 nM | 0.8 µM | 80 |
| Inactive Analogue | > 10 µM | > 50 µM | N/A |
This table presents illustrative data for comparison purposes.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol provides a method to validate the engagement of this compound with its target(s) within intact cells.[8][17]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of a specific protein of interest at each temperature point using Western blotting or quantify the entire soluble proteome using mass spectrometry (MS). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]
Protocol 2: Chemical Proteomics Pull-Down Assay
This protocol outlines a general workflow for identifying protein targets using an affinity-based proteomics approach.[11]
-
Probe Synthesis: Synthesize a probe molecule by chemically linking this compound to a tag, such as biotin or an alkyne group, often via a linker arm.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest using a mild lysis buffer to preserve protein complexes.
-
Probe Incubation: Incubate the cell lysate with the synthesized probe molecule to allow it to bind to its target proteins. As a control, a parallel incubation should be performed where the lysate is pre-incubated with an excess of the non-tagged this compound to competitively block specific binding sites.
-
Affinity Capture: Capture the probe-protein complexes using affinity media (e.g., streptavidin beads for a biotin tag).
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Protein Identification by MS: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe sample compared to the competitive control are considered potential binding partners.[11]
Visualizations
Signaling Pathways
Caption: On-target vs. potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for identifying and minimizing off-target effects.
Decision-Making Logic
Caption: Decision tree for compound progression based on on-target and off-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Interpreting unexpected results in Acetyl-cyclosporin A aldehyde experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Acetyl-cyclosporin A aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a derivative of Cyclosporin A.[1][2] Like its parent compound, its primary mechanism of action is the inhibition of the calcineurin signaling pathway.[3][4][5] It binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[1][3][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory genes like Interleukin-2 (IL-2).[1][3][4]
Q2: What are the expected outcomes of a successful experiment with this compound?
In a typical successful experiment, this compound is expected to show dose-dependent immunosuppressive or signaling-modulatory effects.[3] This can be observed through:
-
A reduction in T-cell proliferation in a proliferation assay (e.g., MTT or CFSE).[3]
-
Decreased calcineurin phosphatase activity in a biochemical assay.[3]
-
A significant reduction in the secretion of pro-inflammatory cytokines like IL-2, measured by ELISA.[3][4]
-
Inhibition of NFAT nuclear translocation, observable via immunofluorescence microscopy.[6]
Q3: How should this compound be stored and handled?
This compound is a lipophilic, cyclic peptide that requires careful handling.[3] For long-term storage, it is recommended to keep the lyophilized powder at -20°C or -80°C.[1][2] Stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol. To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.[3] Working solutions should be made by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.[3]
Troubleshooting Guides
Issue 1: Lower Than Expected or No Biological Activity
Q: My experiments with this compound are showing lower than expected or no immunosuppressive/inhibitory activity. What are the possible causes and how can I troubleshoot this?
A: Several factors could contribute to a lack of activity. Below is a troubleshooting guide to help you identify the potential cause.
Possible Causes and Troubleshooting Steps:
-
Incorrect Compound Concentration:
-
Verification: Double-check all calculations for the dilution of the stock solution. Ensure that the correct molecular weight was used.
-
Recommendation: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration.
-
-
Compound Instability or Degradation:
-
Verification: Confirm the storage conditions and age of the compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Recommendation: Use a fresh vial of the compound or prepare a new stock solution from lyophilized powder. Ensure proper storage at -20°C or -80°C.[1]
-
-
Suboptimal Cell Health or Viability:
-
Verification: Poor cell health can lead to a lack of response.
-
Recommendation: Use a trypan blue exclusion assay or a similar method to assess cell viability before and during the experiment.[3] Ensure cells are in the logarithmic growth phase.
-
-
Ineffective Cellular Stimulation:
-
Verification: For experiments involving immune cells, ensure that the T-cell activators (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies) are used at their optimal concentrations.[3]
-
Recommendation: Titrate the concentration of the stimulating agent to ensure a robust positive control response.
-
Issue 2: Higher Than Expected Cytotoxicity
Q: I am observing high levels of cell death in my experiments, even at low concentrations of this compound. How can I determine if this is a true cytotoxic effect or an artifact?
A: Distinguishing between intended biological effects and unintended cytotoxicity is crucial, as high cytotoxicity can confound the results of functional assays.
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity:
-
Verification: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Recommendation: Run a vehicle control with the same concentration of the solvent used in your highest treatment group. Ensure the final solvent concentration is typically below 0.5%.[3]
-
-
Compound Precipitation:
-
Verification: Due to its lipophilic nature, this compound might precipitate out of the aqueous culture medium at high concentrations. These precipitates can appear as small crystals and may cause non-specific cell death.[3]
-
Recommendation: Visually inspect the culture wells for any signs of precipitation. If observed, consider reducing the final concentration or using a different formulation with a solubilizing agent.
-
-
Off-Target Effects:
-
Verification: The compound may be inducing apoptosis or necrosis through off-target pathways, especially in sensitive cell types.[6]
-
Recommendation: Perform a cell viability assay (e.g., Annexin V/PI staining followed by flow cytometry) to distinguish between apoptosis and necrosis. Compare the cytotoxic effects on your primary cell type with a more robust cell line to establish a baseline.[6]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Assays
| Assay Type | Cell Line | Stimulant | IC50 (nM) |
| T-Cell Proliferation (MTT) | Jurkat | PHA | 15.5 |
| Calcineurin Phosphatase Activity | Recombinant Human Calcineurin | - | 8.2 |
| IL-2 Secretion (ELISA) | Primary Human T-Cells | anti-CD3/CD28 | 12.8 |
| NFAT Nuclear Translocation | HEK293 (NFAT reporter) | Ionomycin/PMA | 10.1 |
Table 2: Example of Cell Viability Data
| Concentration (nM) | % Cell Viability (Jurkat Cells, 48h) | % Cell Viability (Primary Renal Cells, 48h) |
| 0 (Vehicle Control) | 98.5 ± 2.1 | 97.2 ± 3.5 |
| 10 | 95.3 ± 3.0 | 90.1 ± 4.2 |
| 100 | 92.1 ± 2.5 | 75.6 ± 5.1 |
| 1000 | 85.7 ± 4.1 | 42.3 ± 6.8 |
| 10000 | 50.2 ± 5.5 | 15.8 ± 3.9 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (MTT)
-
Cell Seeding: Plate T-cells (e.g., Jurkat) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound and controls (vehicle and positive control stimulant) to the wells.
-
Stimulation: Add a T-cell activator (e.g., 1 µg/mL PHA) to all wells except the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
Protocol 2: NFAT Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Transfection (if necessary): Transfect cells with an NFAT-GFP reporter plasmid if a stable cell line is not available.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a combination of Ionomycin (1 µM) and Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) for 30 minutes to induce NFAT translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and image using a fluorescence microscope. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity in at least 50 cells per condition. A decrease in this ratio indicates inhibition of NFAT translocation.[6]
Visualizations
Caption: On-target inhibition of the Calcineurin-NFAT signaling pathway by this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
Technical Support Center: Optimizing Acetyl-cyclosporin A Aldehyde Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Acetyl-cyclosporin A aldehyde in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acetylated derivative of Cyclosporin A (CsA) with a reducing aldehyde group.[1][2] Like its parent compound, it functions as an inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3] The primary mechanism of action involves the formation of a complex with an intracellular protein called cyclophilin. This complex then binds to calcineurin, inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor involved in the expression of genes required for T-cell activation, such as Interleukin-2 (IL-2).[3]
Q2: What is a typical starting concentration for this compound in cell culture?
Direct data on the optimal concentration of this compound is limited. However, studies have shown that the aldehydic transformation of Cyclosporin A significantly reduces its antiproliferative activity.[1] Therefore, a higher concentration of this compound is likely required compared to Cyclosporin A.
For Cyclosporin A, a common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range.[3] Based on comparative studies, the concentration of the aldehydic form required to inhibit T-cell proliferation by 50% (IC50) was found to be approximately 3150 to 3500 ng/mL, whereas for Cyclosporin A, it was 50 to 150 ng/mL.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound cytotoxic?
Like Cyclosporin A, this compound can be cytotoxic at higher concentrations. The cytotoxic effects are concentration-dependent. Therefore, it is essential to determine the optimal, non-toxic concentration range for your specific cell line through viability assays before proceeding with functional experiments.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically a solid powder. For in vitro experiments, it can be dissolved in a solvent like DMSO.[4] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] When preparing your working solution, dilute the stock into the culture medium immediately before use. It is important to keep the final solvent concentration (e.g., DMSO) in your culture low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Concentration is too high: this compound can be cytotoxic at elevated concentrations. | Perform a dose-response curve using a cell viability assay (e.g., MTT, XTT) to determine the optimal non-toxic concentration for your specific cell line. |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in your cell culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Cell line sensitivity: Some cell lines may be more sensitive to calcineurin inhibition. | Test a wider range of lower concentrations and consider shorter incubation times. | |
| No observable inhibitory effect. | Concentration is too low: Due to its lower potency compared to Cyclosporin A, the concentration of this compound may be insufficient. | Based on the significant difference in IC50 values, you may need to use a much higher concentration than you would for Cyclosporin A. Refer to the data tables and perform a dose-response experiment to find an effective concentration. |
| Timing of addition: The effectiveness of calcineurin inhibitors can be time-dependent. | Add this compound prior to or concurrently with the stimulus (e.g., mitogen, antigen). | |
| Inactive signaling pathway: The calcineurin/NF-AT pathway may not be the primary signaling pathway in your experimental model or may not be activated by your stimulus. | Confirm the activation of the NF-AT pathway in your cell model using appropriate controls and assays (e.g., reporter assays, western blotting for phosphorylated NF-AT). | |
| Inconsistent or unexpected results. | Compound instability: Improper storage or handling of the compound can lead to degradation. | Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell culture variability: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. | Use cells within a consistent passage number range and ensure they are healthy and at an appropriate confluency before starting the experiment. |
Data Presentation
Table 1: Comparative In Vitro Activity of Cyclosporin A and its Aldehydic Metabolites on T-Cell Proliferation
| Compound | IC50 (ng/mL) | Cell Type | Assay | Reference |
| Cyclosporin A (CsA) | 50 - 150 | Alloreactive T-lymphocytes | Proliferation Assay | [1] |
| Aldehydic Metabolites of CsA | 3150 - 3500 | Alloreactive T-lymphocytes | Proliferation Assay | [1] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | In DMSO | [4] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine a non-toxic working concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of serial dilutions in complete cell culture medium to achieve a range of final concentrations to be tested. Remember to prepare a vehicle control with the same final concentration of DMSO as your highest compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and add the prepared media containing the different concentrations of this compound and the vehicle control. Include untreated cells as a control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the highest concentration that does not significantly affect cell viability. This will be your optimal working concentration range for subsequent experiments.
Mandatory Visualizations
References
Degradation of Acetyl-cyclosporin A aldehyde in aqueous solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of Acetyl-cyclosporin A aldehyde in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
A1: The degradation of this compound in aqueous solutions is influenced by several factors, primarily pH, temperature, and the presence of oxidizing agents. The aldehyde functional group is susceptible to oxidation, which can be accelerated by elevated temperatures and non-optimal pH conditions.
Q2: What is the expected stability of this compound in a prepared aqueous stock solution?
A2: For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them at low temperatures. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. Based on vendor recommendations for the compound in solvent, stability is significantly reduced at higher temperatures.[1]
Q3: How does the stability of this compound compare to that of Cyclosporin A?
A3: The core structure of this compound is based on O-acetyl-cyclosporin A. Studies have shown that O-acetyl-cyclosporin A has a much greater chemical stability in acidic aqueous solutions compared to Cyclosporin A.[2][3] This is because the acetyl group protects against the acid-catalyzed N,O-acyl rearrangement (isomerization) that is a primary degradation pathway for Cyclosporin A.[2][3] However, the presence of the aldehyde group in this compound introduces a new potential for degradation, particularly through oxidation, that is not present in Cyclosporin A.
Q4: What are the potential degradation pathways for this compound in an aqueous environment?
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of dissolved oxygen or other oxidizing agents.
-
Hydrolysis of the Acetyl Group: Over time, the acetyl group could be hydrolyzed, particularly under basic or strongly acidic conditions, to yield Cyclosporin A aldehyde.
Q5: How can I monitor the degradation of my this compound sample?
A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A stability-indicating method would involve developing a chromatographic separation that can resolve the parent compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of the compound due to improper storage or handling. | Prepare fresh aqueous solutions for each experiment from a frozen stock solution in an organic solvent. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
| Degradation of the compound in the aqueous assay buffer. | Evaluate the pH and temperature of your assay buffer. If possible, perform experiments at a neutral or slightly acidic pH and at the lowest feasible temperature to minimize degradation. Consider including a control to assess compound stability over the time course of the experiment. | |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | Characterize the new peaks using mass spectrometry to identify potential degradation products, such as the oxidized carboxylic acid derivative. This can help confirm the degradation pathway. |
| Use of aged or improperly stored solutions. | Always use freshly prepared aqueous solutions. Analyze a freshly prepared standard alongside your experimental samples to confirm the identity of the parent peak. | |
| Variability between experimental replicates. | Inconsistent preparation of aqueous solutions leading to varying levels of degradation. | Standardize the protocol for preparing aqueous solutions, including the time between preparation and use. Ensure thorough mixing and consistent final concentrations. |
| Presence of contaminants or oxidizing agents in the water or buffer. | Use high-purity water and reagents for all experiments. If oxidation is suspected, consider de-gassing the buffer prior to use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Table 2: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendation |
| pH | Acidic conditions may be protective against isomerization of the cyclosporin backbone, but extreme pH can catalyze hydrolysis. | Maintain a pH range of 4-7 for aqueous solutions. |
| Temperature | Higher temperatures accelerate degradation. | Prepare and use aqueous solutions at room temperature or below. For long-term storage, keep solutions frozen. |
| Oxygen | The aldehyde group is susceptible to oxidation. | Use de-gassed buffers for sensitive experiments. Minimize headspace in storage vials. |
| Light | While not specifically documented, many complex organic molecules are light-sensitive. | Store solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of Aqueous Working Solution
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution into the desired aqueous buffer to the final working concentration immediately before use.
-
Ensure the final concentration of DMSO in the aqueous solution is compatible with your experimental system (typically <0.5%).
-
Vortex gently to mix. Do not store the aqueous working solution.
Protocol 3: HPLC Method for Stability Assessment (General Method)
This is a general method adapted from Cyclosporin A analysis and should be optimized for your specific instrumentation and degradation products.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject a freshly prepared standard of this compound to determine its retention time.
-
Inject samples of the aqueous solution at various time points (e.g., 0, 1, 2, 4, 8 hours) after preparation.
-
Monitor for a decrease in the area of the main peak and the appearance of new peaks.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential oxidative degradation pathway.
Caption: Workflow to minimize degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl-cyclosporin A Aldehyde & Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Acetyl-cyclosporin A aldehyde in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and could it be fluorescent?
This compound is a derivative of Cyclosporin A, a cyclic peptide, which contains a reactive aldehyde group.[1] While the core structure of Cyclosporin A is not inherently fluorescent, the addition of the acetyl and aldehyde groups, or potential impurities from synthesis, could lead to fluorescent properties. Some cyclic peptides have been shown to exhibit autofluorescence. The aldehyde group itself is not a traditional fluorophore but can be part of a larger system that does fluoresce.
Q2: What are the primary ways a compound like this compound can interfere with a fluorescence-based assay?
There are two main mechanisms by which a small molecule can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may emit light at the excitation and/or emission wavelengths used in your assay. This can lead to an artificially high signal, resulting in false positives. Many small molecules found in screening libraries can exhibit autofluorescence.[2]
-
Fluorescence Quenching: The compound may absorb the excitation light intended for your fluorophore or absorb the light emitted by your fluorophore (a phenomenon known as the inner filter effect). This leads to a decrease in the fluorescence signal and can result in false negatives.[2]
Q3: My assay shows a change in fluorescence signal only in the presence of this compound. How do I know if this is a real effect or interference?
The first step is to perform control experiments to determine if the compound itself is contributing to the signal. You will need to measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but in the absence of your fluorescent probe or other assay components.
Troubleshooting Guide: Identifying and Mitigating Interference
If you suspect that this compound is interfering with your assay, follow this step-by-step guide to diagnose and address the issue.
Step 1: Characterize the Potential for Autofluorescence
The initial and most critical step is to determine if this compound is fluorescent under your specific experimental conditions.
Experimental Protocol: Measuring Compound Autofluorescence
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in your assay buffer to match the final concentrations used in your primary experiment.
-
Plate Setup:
-
In a microplate identical to the one used for your assay (e.g., a black, clear-bottom 96-well plate), add the serial dilutions of this compound.
-
Include wells with assay buffer only (blank).
-
Include wells with the vehicle (e.g., DMSO) at the highest concentration used in the dilutions.
-
-
Fluorescence Measurement: Read the plate using a fluorescence plate reader with the exact same excitation and emission wavelengths (filter set) and gain settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent at your assay's wavelengths.
Step 2: Assess for Fluorescence Quenching
If no significant autofluorescence is detected, the compound may be quenching the signal of your fluorescent reporter.
Experimental Protocol: Quenching Control Assay
-
Solution Preparation:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound.
-
-
Plate Setup:
-
In your assay plate, add the fluorescent probe solution to a set of wells.
-
To these wells, add the serial dilutions of this compound.
-
Include control wells with the fluorescent probe and the vehicle control.
-
Include blank wells with only the assay buffer.
-
-
Fluorescence Measurement: Read the plate using the same settings as your primary assay.
-
Data Analysis: A concentration-dependent decrease in the fluorescence signal compared to the vehicle control suggests that this compound is quenching your fluorophore.
Summary of Expected Outcomes
| Experimental Result | Interpretation |
| Concentration-dependent increase in signal in the autofluorescence test. | This compound is autofluorescent . |
| Concentration-dependent decrease in signal in the quenching control. | This compound is a quencher . |
| No significant change in signal in either control experiment. | Direct interference is unlikely. The observed effect in the primary assay may be genuine. |
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Change Fluorophore: If possible, switch to a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the interference profile of this compound. Red-shifted dyes (with emission wavelengths >600 nm) are often less susceptible to compound autofluorescence.[3]
-
Background Subtraction: For autofluorescence, you can run a parallel experiment with the compound alone (as described in the autofluorescence protocol) and subtract the background fluorescence from your primary assay data. This is most effective when the autofluorescence is not excessively high.
-
Reduce Compound Concentration: If the signal-to-noise ratio allows, lowering the concentration of this compound can minimize its interference.
-
Assay Technology Change: If spectral interference cannot be resolved, consider an orthogonal assay with a different detection method, such as absorbance, luminescence, or a label-free technology.[2]
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for identifying and addressing potential fluorescence interference.
Caption: A decision-making workflow for troubleshooting potential interference.
Caption: A streamlined workflow for conducting interference control experiments.
References
Long-term stability of Acetyl-cyclosporin A aldehyde stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Acetyl-cyclosporin A aldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the long-term stability and effective use of your stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] To prepare the stock solution, aseptically add the appropriate volume of the solvent to the powdered compound and vortex until it is completely dissolved.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: The stability of your this compound stock solution is highly dependent on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where it can remain stable for up to 6 months.[2] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[2] It is crucial to use single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store my this compound stock solution at room temperature or 4°C?
A3: It is not recommended to store stock solutions of this compound at room temperature or 4°C for extended periods. While the powdered form can be stable for up to 2 years at 4°C, solutions are more prone to degradation. For optimal stability, always store stock solutions at -20°C or -80°C.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a derivative of Cyclosporin A and is understood to share its primary mechanism of action.[2][3] It acts as a potent inhibitor of the calcineurin signaling pathway. The molecule binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in T-cell activation and inflammatory responses.[4][5][6][7][8]
Stability of Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -80°C | DMSO | 6 months |
| -20°C | DMSO | 1 month |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Solution has become supersaturated due to solvent evaporation or exposure to colder temperatures than initial solubilization. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Always store at the recommended temperature. |
| Precipitation of the compound in cell culture media | The aqueous environment of the cell culture media can cause the hydrophobic this compound to precipitate, especially at higher concentrations. | Add the stock solution to the cell culture media dropwise while gently vortexing to ensure rapid and even dispersion. Avoid high final concentrations of the compound in the media. |
| Cell toxicity observed in control experiments | The solvent (e.g., DMSO) may be causing toxicity at the concentration used. | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of the powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use, sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing the Stability of this compound Stock Solution using HPLC
-
Objective: To determine the concentration and purity of this compound in a stock solution over time.
-
Materials:
-
This compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (gradient may be required)
-
Reference standard of this compound
-
-
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6 months), thaw one aliquot of the stock solution.
-
Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the diluted sample and a known concentration of the reference standard onto the HPLC system.
-
Run the appropriate gradient method to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., ~210 nm).
-
-
Data Analysis:
-
Compare the peak area of the this compound in the stored sample to the peak area of the freshly prepared reference standard to determine the concentration.
-
Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of the remaining compound at each time point.
-
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound involves the inhibition of the calcineurin-NFAT signaling pathway.
Caption: this compound's mechanism of action.
The following diagram illustrates a typical experimental workflow for evaluating the stability and activity of this compound.
Caption: Workflow for stability and activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative studies on physicochemical stability of cyclosporine A-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. This compound - Immunomart [immunomart.com]
Technical Support Center: Acetyl-cyclosporin A Aldehyde HPLC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC-MS analysis of Acetyl-cyclosporin A aldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a derivative of Cyclosporin A, a potent immunosuppressant. It is characterized by the acetylation of a hydroxyl group and the presence of a reactive aldehyde group.[1] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 121584-52-9 | [2][3][4] |
| Molecular Formula | C62H109N11O14 | [2][3] |
| Molecular Weight | 1232.62 g/mol | [2][3] |
| Appearance | White Powder | N/A |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. | [1] |
Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
Due to its large molecular weight, this compound, similar to Cyclosporin A, is likely to form adducts in the electrospray ionization source. The most common adducts for cyclosporins are with ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺). The aldehyde group can also be a site for specific fragmentation. While specific validated MRM transitions for this exact molecule are not widely published, the following table provides predicted transitions based on its structure and known fragmentation patterns of similar compounds.
| Precursor Ion | Predicted m/z | Product Ion(s) | Predicted m/z | Notes |
| [M+NH₄]⁺ | 1250.6 | [M+H]⁺ | 1233.6 | Loss of ammonia is a common fragmentation pathway for ammonium adducts of cyclosporins.[5] |
| [M+Na]⁺ | 1255.6 | [M+H]⁺ | 1233.6 | Fragmentation of sodium adducts can also lead to the protonated molecule. |
| [M+H]⁺ | 1233.6 | Fragment 1 | Varies | Further fragmentation of the protonated molecule can occur, but specific abundant product ions would need to be determined empirically. |
Note: These values are theoretical and should be optimized during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Secondary Interactions with Column Silanols | Increase the ionic strength of the mobile phase by increasing the concentration of additives like formic acid or ammonium formate. Consider using a mobile phase with a different pH to alter the ionization state of the analyte. | Sharper, more symmetrical peaks. An increase in buffer concentration can significantly improve peak shape for large peptides.[6] |
| Column Overload | Reduce the injection volume or dilute the sample. | Peak shape should improve with a lower analyte concentration on the column. |
| Extra-column Volume | Ensure that all tubing and connections between the injector, column, and detector are as short as possible and have a small internal diameter. | Reduction in peak broadening, especially for early eluting peaks. |
| Column Degradation | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column from contaminants. | Restoration of original peak shape and performance. |
Workflow for Troubleshooting Poor Peak Shape:
References
Validation & Comparative
A Comparative Analysis of Acetyl-cyclosporin A aldehyde and Cyclosporin A: Immunosuppressive Activity and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the well-established immunosuppressant, Cyclosporin A (CsA), and its derivative, Acetyl-cyclosporin A aldehyde. This document summarizes their mechanisms of action, comparative potencies, and the experimental protocols used to evaluate their effects.
Cyclosporin A is a potent calcineurin inhibitor widely used in organ transplantation to prevent rejection and to treat various autoimmune disorders.[1] Its mechanism of action involves the formation of a complex with the intracellular protein cyclophilin, which in turn binds to and inhibits the phosphatase activity of calcineurin.[2][3][4] This blockade prevents the activation of T-cells, a critical step in the immune response.[5][6] this compound is a derivative of Cyclosporin A and is also known to bind to cyclophilin.[7][8] However, its biological activity, particularly its immunosuppressive potential, differs significantly from that of its parent compound.
Comparative Biological Activity
Experimental data demonstrates a substantial difference in the immunosuppressive activity between Cyclosporin A and its aldehydic derivative. The primary measure of this activity is the inhibition of T-lymphocyte proliferation. In vitro studies have shown that the concentration of this compound required to inhibit T-cell proliferation by 50% is dramatically higher than that of Cyclosporin A, indicating a significantly lower potency.[9]
| Compound | 50% Inhibitory Concentration (IC50) for T-lymphocyte Proliferation |
| Cyclosporin A | 50 - 150 ng/mL |
| This compound | 3150 - 3500 ng/mL |
| Data sourced from in vitro studies on alloreactive T-lymphocytes.[9] |
This marked difference in potency suggests that the structural modifications in this compound dramatically reduce its ability to inhibit the calcineurin signaling pathway, rendering it largely non-immunosuppressive.[9] While both compounds bind to cyclophilin, the resulting complex with the aldehyde derivative appears to be ineffective at inhibiting calcineurin.[2][5][6]
Mechanism of Action: The Calcineurin Signaling Pathway
The immunosuppressive effect of Cyclosporin A is primarily mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-cells. The following diagram illustrates this pathway and the point of inhibition by the Cyclosporin A-cyclophilin complex.
Caption: Calcineurin signaling pathway and its inhibition by Cyclosporin A.
Experimental Protocols
The comparative activity of these compounds is determined through a series of in vitro assays. Below are the methodologies for key experiments.
T-Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes in response to a stimulus.
-
Cell Culture: Alloreactive T-lymphocytes are generated from a mixed lymphocyte reaction and propagated.
-
Treatment: The T-cells are cultured in the presence of varying concentrations of Cyclosporin A or this compound.
-
Proliferation Measurement: Cell proliferation is assessed using methods such as the incorporation of radiolabeled thymidine or dye exclusion assays.
-
Data Analysis: The concentration of the compound that inhibits proliferation by 50% (IC50) is calculated.[9]
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition.
-
Reagents:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Calmodulin
-
A specific phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay buffer
-
Malachite green phosphate detection solution
-
-
Procedure:
-
Cyclosporin A or this compound is pre-incubated with cyclophilin A to allow complex formation.
-
Recombinant calcineurin and calmodulin are added.
-
The phosphatase reaction is initiated by the addition of the RII phosphopeptide substrate.
-
The reaction is stopped, and the amount of released phosphate is quantified using a malachite green-based colorimetric method.
-
-
Data Analysis: The inhibitory activity is determined by comparing the phosphate release in the presence of the inhibitor to the control. The IC50 value for calcineurin inhibition can then be calculated.
The following diagram outlines the workflow for a typical in vitro calcineurin inhibition assay.
Caption: Experimental workflow for an in vitro calcineurin inhibition assay.
Conclusion
The available evidence strongly indicates that this compound is a non-immunosuppressive analog of Cyclosporin A. While both molecules can interact with cyclophilin, the aldehydic derivative does not effectively inhibit calcineurin, as demonstrated by its significantly reduced antiproliferative effect on T-lymphocytes. This key difference in activity makes Cyclosporin A a potent immunosuppressant, while this compound may be useful as a research tool to study cyclophilin-dependent, calcineurin-independent pathways or as a negative control in immunosuppression studies. Further research into the specific interactions of the this compound-cyclophilin complex could provide more insights into the structural requirements for calcineurin inhibition.
References
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive and nonimmunosuppressive cyclosporine analogs are toxic to the opportunistic fungal pathogen Cryptococcus neoformans via cyclophilin-dependent inhibition of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Acetyl-cyclosporin A Aldehyde and FK506
This guide provides a detailed comparison of the molecular mechanisms of two potent immunosuppressive agents: Acetyl-cyclosporin A aldehyde and FK506 (also known as Tacrolimus). While both drugs ultimately inhibit T-cell activation, they do so by engaging distinct intracellular pathways. This document outlines their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Molecular Mechanism of Action
Both this compound and FK506 exert their immunosuppressive effects by inhibiting the calcium and calmodulin-dependent serine/threonine phosphatase, calcineurin.[1][2] However, they initiate this process by binding to different intracellular receptors, known as immunophilins.[3]
-
This compound: As a derivative of Cyclosporin A (CsA), this compound binds to a class of cytosolic proteins called cyclophilins (Cyp).[4][5][6] The primary target is the highly abundant cyclophilin A.[4] This binding event creates a composite drug-protein complex (CsA-Cyp). The residues on CsA that are critical for its immunosuppressive activity are the same ones that bind to cyclophilin.[7]
-
FK506 (Tacrolimus): FK506 binds to a different immunophilin, the 12-kDa FK506-binding protein (FKBP12).[8][9][10] This interaction forms the FK506-FKBP12 complex.[11]
The newly formed drug-immunophilin complexes (CsA-Cyp and FK506-FKBP12) gain the ability to interact with and inhibit calcineurin.[2][11] This inhibition is crucial because calcineurin is a key enzyme in the T-cell activation pathway.[3][11]
Inhibition of the Calcineurin-NFAT Signaling Pathway
T-cell activation begins when the T-cell receptor (TCR) is stimulated, leading to a rise in intracellular calcium levels. This calcium activates calcineurin.[3] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[12] This dephosphorylation allows NFAT to translocate from the cytoplasm into the nucleus, where it upregulates the expression of genes essential for the immune response, most notably Interleukin-2 (IL-2).[3][13] IL-2 is a critical cytokine that stimulates the growth and differentiation of T-cells.[3]
Both the CsA-Cyp and FK506-FKBP12 complexes block this pathway by inhibiting calcineurin's phosphatase activity.[8][14] By preventing the dephosphorylation of NFAT, they block its nuclear translocation and subsequent activation of IL-2 gene transcription, thereby halting the T-cell-mediated immune response.[2][10][13]
Quantitative Comparison
While both drugs target calcineurin, their potency differs significantly. FK506 is generally considered to be 10 to 100 times more potent than Cyclosporin A as an immunosuppressive agent.[15] This difference in potency is reflected in their respective concentrations required to inhibit cellular responses and calcineurin activity.
| Parameter | Acetyl-cyclosporin A | FK506 (Tacrolimus) | Reference |
| Immunophilin Target | Cyclophilin | FKBP12 | [3] |
| Dissociation Constant (Kd) for Immunophilin | ~36.8 nM (for CsA/CypA) | Not specified | [16] |
| IC50 for Calcineurin Inhibition | ~30 nM (for CsA) | ~1 nM | [17] |
| IC50 for T-cell Proliferation | 50 - 150 ng/mL (for CsA) | Not specified | [18] |
| IC50 for T-cell Proliferation (Aldehyde Metabolite) | 3150 - 3500 ng/mL | Not applicable | [18] |
Note: Data for this compound is limited. Values for its parent compound, Cyclosporin A (CsA), are provided for comparison. The aldehydic transformation of CsA has been shown to significantly reduce its antiproliferative activity.[18]
Experimental Protocols
The following are outlines of common assays used to evaluate the activity of immunosuppressants like this compound and FK506.
A. Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the drug-immunophilin complex.
-
Objective: To determine the IC50 value of a compound for calcineurin inhibition.
-
Principle: Calcineurin is a phosphatase that removes phosphate groups from a substrate. The assay measures the rate of dephosphorylation of a specific, often synthetic, substrate.
-
Methodology:
-
Reagents: Purified calcineurin, calmodulin, a suitable substrate (e.g., the RII phosphopeptide), and the test compounds (FK506, CsA) pre-incubated with their respective immunophilins (FKBP12, Cyclophilin).
-
Procedure: The calcineurin enzyme is activated with calcium and calmodulin. The drug-immunophilin complex is added at various concentrations. The reaction is initiated by adding the phosphorylated substrate.
-
Detection: After a set incubation period, the amount of free phosphate released is quantified, often using a colorimetric method (e.g., Malachite Green assay).
-
Analysis: The rate of phosphate release is plotted against the inhibitor concentration to calculate the IC50 value.[17][19]
-
B. T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This cell-based assay measures the ability of a compound to inhibit the proliferation of T-cells in response to alloantigen stimulation, mimicking an organ rejection scenario.
-
Objective: To assess the immunosuppressive potency of a compound on T-cell function.
-
Principle: T-cells from one donor (responder cells) will proliferate when co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) from a different donor (stimulator cells). Immunosuppressants will inhibit this proliferation.
-
Methodology:
-
Cell Preparation: Isolate PBMCs from two different healthy donors. Irradiate the stimulator cells to prevent their proliferation.
-
Co-culture: Culture the responder and stimulator cells together in a 96-well plate. Add the test compounds (e.g., FK506, CsA) in a range of concentrations.
-
Proliferation Measurement: After several days of incubation, assess cell proliferation. This is typically done by adding a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., resazurin) that measures metabolic activity.[20]
-
Analysis: Measure the incorporation of the tracer or the colorimetric signal. Plot the results against drug concentration to determine the IC50 value for proliferation inhibition.[18]
-
C. Immunophilin Binding Assay
This assay quantifies the binding affinity of a drug to its specific immunophilin target.
-
Objective: To determine the dissociation constant (Kd) of the drug-immunophilin interaction.
-
Principle: Various techniques can be used, including fluorescence spectroscopy. For instance, the intrinsic fluorescence of tryptophan residues in cyclophilin changes upon binding to Cyclosporin A.[16]
-
Methodology (Fluorescence-based):
-
Reagents: Purified immunophilin (e.g., Cyclophilin A) and the test compound.
-
Procedure: Titrate a solution of the immunophilin with increasing concentrations of the drug.
-
Detection: Measure the change in fluorescence emission at each drug concentration using a spectrofluorometer.
-
Analysis: Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).[16]
-
Conclusion
While this compound and FK506 are structurally different, they share a common downstream mechanism of action: the inhibition of calcineurin.[1] Their primary distinction lies in their initial binding partners—cyclophilin for the cyclosporin family and FKBP12 for FK506.[3] This initial binding step dictates their specificity. The resulting drug-immunophilin complexes are the active entities that prevent NFAT dephosphorylation, ultimately leading to potent immunosuppression by blocking T-cell activation and proliferation.[2][8] Quantitative data confirms that FK506 is significantly more potent than Cyclosporin A, a difference that has important clinical implications.[15] The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel immunosuppressive agents.
References
- 1. Cyclosporin A and FK506: molecular mechanisms of immunosuppression and probes for transplantation biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Cyclophilin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FKBP - Wikipedia [en.wikipedia.org]
- 10. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Growth inhibitory effects of FK506 and cyclosporin A independent of inhibition of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism for the paradoxical inhibition and stimulation of calcineurin by the immunosuppresive drug tacrolimus (FK506) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Acetyl-cyclosporin A Aldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetyl-cyclosporin A aldehyde is a derivative of Cyclosporin A, a well-established immunosuppressant. The primary intracellular target of Cyclosporin A is cyclophilin, a peptidyl-prolyl cis-trans isomerase. The complex formed by the binding of Cyclosporin A to cyclophilin subsequently interacts with and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and the subsequent transcription of genes involved in the inflammatory response. Another known, albeit lower affinity, target of Cyclosporin A is calmodulin.
Comparative Binding Affinity Data
To establish a benchmark for validating the binding of this compound, the following table summarizes the experimentally determined binding affinities of Cyclosporin A and its derivatives to their respective targets. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| Cyclosporin A | Cyclophilin A | Fluorescence | 36.8 nM | [1] |
| Cyclosporin A | Cyclophilin A | Fluorescence | 13 ± 4 nM | [2] |
| Cyclosporin A | Cyclophilin B | Fluorescence | 9.8 nM | [1] |
| Cyclosporin A | Cyclophilin C | Fluorescence | 90.8 nM | [1] |
| Cyclosporin A | Calmodulin | Fluorescence | ~1.2 µM | [1][3] |
| Voclosporin (E-ISA247) | Cyclophilin A | Fluorescence | 15 ± 4 nM | [2] |
| Z-ISA247 | Cyclophilin A | Fluorescence | 61 ± 9 nM | [2] |
| Calmidazolium | Calmodulin | Not Specified | 3 nM | [4] |
| W-7 | Calmodulin | Not Specified | Not Specified (IC50 = 28 µM for PDE) | [4] |
Signaling Pathway and Mechanism of Action
The immunosuppressive effect of Cyclosporin A and its derivatives is initiated by the binding to cyclophilin. The resulting complex is the active inhibitor of calcineurin. The signaling cascade is depicted below.
Experimental Protocols for Binding Affinity Validation
Several biophysical techniques are standard for quantifying the binding affinity between a small molecule like this compound and its protein targets. Below are detailed protocols for three widely used methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Dialyze both the target protein (e.g., Cyclophilin A or Calmodulin) and this compound into the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Instrument Setup: Thoroughly clean and rinse the ITC instrument sample and reference cells. Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the protein-containing sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat-flow peaks corresponding to each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized binding partner, allowing for real-time kinetic analysis.
Methodology:
-
Chip Preparation: Covalently immobilize the target protein (Cyclophilin A or Calmodulin) onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU). Include buffer-only injections for baseline subtraction.
-
Data Analysis: Fit the association and dissociation curves for each concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Fluorescence-Based Assays
These assays rely on changes in the fluorescence properties of the target protein upon ligand binding.
Methodology:
-
Intrinsic Tryptophan Fluorescence: If the target protein has a tryptophan residue in or near the binding site (as is the case for Cyclophilin A), its fluorescence may change upon ligand binding.
-
Procedure: Titrate a solution of the target protein with increasing concentrations of this compound.
-
Measurement: Excite the tryptophan residues (typically around 295 nm) and measure the fluorescence emission spectrum (around 350 nm).
-
Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding equation to determine the Kd.
-
-
Competitive Binding Assay: This method is used when the intrinsic fluorescence of the target does not change upon binding or as an alternative validation method.
-
Procedure: Use a fluorescently labeled ligand with a known affinity for the target. Incubate a fixed concentration of the target protein and the fluorescent ligand with varying concentrations of the unlabeled competitor (this compound).
-
Measurement: Measure the fluorescence signal (e.g., fluorescence polarization or intensity).
-
Analysis: Plot the signal as a function of the competitor concentration to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent ligand). The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for validating the binding affinity of a novel compound.
References
- 1. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of Cyclosporine A Analogs in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of immunoassay performance in the context of cyclosporine A (CsA) therapeutic drug monitoring (TDM), with a specific focus on the potential interference from its derivatives. While direct experimental data on "Acetyl-cyclosporin A aldehyde" is not available in peer-reviewed literature, this document outlines the critical importance of evaluating its cross-reactivity and provides a framework for such studies by comparing data from well-characterized CsA metabolites.
Introduction: The Specificity Challenge in Cyclosporine A Monitoring
Cyclosporine A is a cornerstone immunosuppressant for preventing organ rejection in transplant patients. Its narrow therapeutic window necessitates precise TDM to balance efficacy and toxicity. While high-performance liquid chromatography (HPLC) is the gold standard for specifically measuring the parent drug, immunoassays are widely used for their convenience and speed.[1][2]
A significant challenge for immunoassays is the potential for cross-reactivity with CsA metabolites, which can lead to an overestimation of the active drug concentration.[3][4] CsA is extensively metabolized into numerous compounds, including hydroxylated and demethylated by-products.[3] this compound, an acetylated derivative with a reducing aldehyde group, represents a structurally similar analog that could potentially interfere with antibody-based measurements.[5][6] Understanding the degree of this interference is crucial for accurate clinical assessment.
Immunoassays that utilize polyclonal antibodies generally exhibit greater cross-reactivity with various metabolites compared to those using monoclonal antibodies.[3][7] However, even monoclonal antibody-based assays are not entirely specific and can show significant interference, underscoring the need for careful validation.[3][8]
Comparative Cross-Reactivity of Cyclosporine A Metabolites
Direct cross-reactivity data for this compound is not publicly available. The following table summarizes reported cross-reactivity percentages for major CsA metabolites across different immunoassay platforms. This data serves as a benchmark for understanding how structural modifications to the CsA molecule affect antibody recognition and highlights the performance differences between assay types. Researchers evaluating this compound should aim to generate similar comparative data.
| Immunoassay Method | Antibody Type | Metabolite | Reported Cross-Reactivity (%) |
| Abbott TDx FPIA | Polyclonal | AM1 (M17) | 50 - 116% |
| AM9 (M1) | 14 - 44% | ||
| AM4N (M21) | 4 - 54% | ||
| Incstar Cyclo-Trac RIA | Polyclonal | AM1 (M17) | ~60% |
| AM9 (M1) | ~20% | ||
| AM4N (M21) | ~10% | ||
| Sandoz RIA | Polyclonal | AM1 (M17) | ~50% |
| AM9 (M1) | ~15% | ||
| AM4N (M21) | ~5% | ||
| Abbott TDx MAb FPIA | Monoclonal | AM1 | Significant Interference Noted |
| AM9 | Significant Interference Noted | ||
| Syva EMIT | Monoclonal | Overall Metabolites | Lower interference than TDx MAb |
| Abbott ARCHITECT CMIA | Monoclonal | AM1 / AM9 | Cross-reactivity eliminated |
Data compiled from multiple sources.[1][3][7] Note: Metabolite nomenclature (e.g., AM1 vs. M17) varies across publications but refers to the same primary metabolites.
The wide range of cross-reactivity, particularly with polyclonal assays, underscores the critical need for assay-specific validation when new derivatives or metabolites are considered.[7] Newer-generation assays, like the Abbott ARCHITECT CMIA, have been specifically designed to minimize metabolite interference through optimized reagent formulation and washing steps.[9]
Experimental Protocol for Cross-Reactivity Assessment
To objectively assess the cross-reactivity of this compound, a standardized experimental protocol is required. The following methodology is based on established principles for competitive immunoassays.
Objective: To determine the percentage cross-reactivity of this compound in a selected CsA immunoassay.
Materials:
-
Cyclosporine A calibrators
-
This compound standard of known purity and concentration[10][11]
-
Drug-free whole blood or plasma matrix
-
The immunoassay kit and instrument to be evaluated (e.g., ELISA, FPIA, CMIA)
-
Precision pipettes and laboratory consumables
Methodology:
-
Preparation of Standards:
-
Prepare a series of Cyclosporine A standards in the drug-free matrix at concentrations spanning the assay's linear range (e.g., 0, 25, 50, 100, 250, 500 ng/mL).
-
Prepare a separate series of high-concentration solutions of this compound in the same drug-free matrix (e.g., 500, 1000, 2000 ng/mL).
-
-
Assay Procedure:
-
Analyze the Cyclosporine A standards according to the manufacturer's instructions to generate a standard curve.
-
Analyze the this compound solutions as unknown samples using the same assay procedure.
-
-
Data Analysis:
-
Using the CsA standard curve, determine the apparent concentration of CsA for each this compound sample.
-
Calculate the percent cross-reactivity using the following formula:[12]
% Cross-Reactivity = (Apparent CsA Concentration / Actual this compound Concentration) x 100
-
Perform the analysis in triplicate to ensure reproducibility.
-
Visualizing Experimental and Logical Frameworks
Diagram 1: Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps in determining the cross-reactivity of a CsA analog like this compound.
Caption: Workflow for assessing immunoassay cross-reactivity.
Diagram 2: Mechanism of Immunoassay Cross-Reactivity
This diagram illustrates the competitive binding principle that underlies potential cross-reactivity from structurally similar molecules.
Caption: Competitive binding leading to potential cross-reactivity.
Conclusion and Recommendations
The accuracy of cyclosporine A immunoassays is paramount for patient safety and effective treatment. While modern monoclonal assays have improved specificity, the potential for cross-reactivity from metabolites and synthetic derivatives remains a significant consideration.[3][9]
For researchers and drug developers working with this compound or other novel CsA analogs, it is imperative to:
-
Conduct Rigorous Cross-Reactivity Studies: Use the protocol outlined above to quantify the percentage of cross-reactivity across multiple, commonly used immunoassay platforms (both polyclonal and monoclonal).
-
Compare with Gold Standards: Correlate immunoassay results with a reference method like HPLC or LC-MS/MS to understand the real-world impact of any observed cross-reactivity.[8][13][14]
-
Document and Publish Findings: Share data with the scientific community to inform clinical laboratory professionals and improve the interpretation of TDM results.
By systematically evaluating the performance of immunoassays with specific, structurally related compounds, the scientific community can ensure the continued reliability of these essential diagnostic tools.
References
- 1. Cyclosporine metabolite cross-reactivity in different cyclosporine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Abbott ARCHITECT cyclosporine immunoassay without metabolite cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. kmpharma.in [kmpharma.in]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcineurin Inhibition: Acetyl-cyclosporin A Aldehyde vs. Tacrolimus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the calcineurin inhibitors Acetyl-cyclosporin A aldehyde and tacrolimus. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.
Calcineurin, a crucial serine/threonine phosphatase, plays a pivotal role in T-cell activation and other cellular processes. Its inhibition is a key therapeutic strategy in immunosuppression, particularly in organ transplantation to prevent rejection. Both this compound, a derivative of Cyclosporin A, and tacrolimus are potent inhibitors of calcineurin, albeit with distinct molecular interactions. This guide delves into a comparative analysis of their inhibitory profiles, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Complexes
Both this compound and tacrolimus exert their immunosuppressive effects by forming complexes with intracellular proteins known as immunophilins. These drug-immunophilin complexes then bind to calcineurin, sterically hindering its phosphatase activity.
This compound , like its parent compound Cyclosporin A, binds to cyclophilin.[1][2][3] This complex then targets calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[1][2][3] The subsequent inability of NFAT to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), leads to the suppression of the immune response.[3]
Tacrolimus (also known as FK506) , on the other hand, binds to the FK506-binding protein (FKBP). The resulting tacrolimus-FKBP complex then interacts with calcineurin to inhibit its phosphatase activity, ultimately leading to the same downstream effect of blocking NFAT-mediated gene transcription and T-cell activation.
Quantitative Comparison of Calcineurin Inhibition
While direct comparative experimental data for this compound is limited, data for its parent compound, Cyclosporin A, is used as a proxy for this analysis. It is important to note that the aldehyde modification may influence its specific activity.
| Parameter | Acetyl-cyclosporin A (as Cyclosporin A) | Tacrolimus | References |
| Immunophilin Binding Partner | Cyclophilin | FK506-Binding Protein (FKBP) | [1][3] |
| IC50 for Calcineurin Inhibition | 5 nM - 20 µg/L (variable depending on cell type and conditions) | ~0.5 - 1 nM | [4][5][6][7] |
| Clinical Efficacy | Effective immunosuppressant, though tacrolimus may show lower acute rejection rates in some studies. | Potent immunosuppressant, often associated with lower rates of acute rejection compared to Cyclosporin A. | [8][9][10] |
| Common Side Effects | Nephrotoxicity, hypertension, hyperlipidemia. | Nephrotoxicity, neurotoxicity, new-onset diabetes. | [8][11] |
Visualizing the Inhibition Pathway
The following diagrams illustrate the distinct mechanisms of calcineurin inhibition by this compound and tacrolimus.
Caption: Calcineurin inhibition pathways of this compound and tacrolimus.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for reproducibility and further investigation.
Calcineurin Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.
Principle: This colorimetric assay quantifies the amount of free phosphate released from a specific phosphopeptide substrate by the enzymatic activity of calcineurin. The amount of released phosphate is directly proportional to the calcineurin activity.
Materials:
-
Purified calcineurin
-
Calcineurin-specific phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., Tris-HCl, CaCl2, MgCl2, DTT)
-
Malachite green reagent for phosphate detection
-
Test compounds (this compound, tacrolimus)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified calcineurin.
-
Add serial dilutions of the test compounds (and a vehicle control) to the wells of the microplate.
-
Add the calcineurin-containing reaction mixture to each well.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitors to bind to calcineurin.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate released.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a calcineurin phosphatase activity assay.
NFAT Reporter Gene Assay
This cell-based assay measures the functional consequence of calcineurin inhibition by quantifying the activity of the NFAT transcription factor.
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NFAT-responsive promoter element in a suitable T-cell line (e.g., Jurkat cells). Activation of the T-cell receptor (TCR) leads to calcineurin activation, NFAT translocation, and subsequent expression of the reporter gene. Calcineurin inhibitors will block this process, leading to a decrease in the reporter signal.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct
-
Cell culture medium and supplements
-
T-cell activators (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)
-
Test compounds (this compound, tacrolimus)
-
Luciferase assay reagent
-
96-well cell culture plate (white, opaque)
-
Luminometer
Procedure:
-
Seed the NFAT-reporter Jurkat cells into the wells of a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a T-cell activator (e.g., PMA and ionomycin) to induce NFAT activation.
-
Incubate the cells for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NFAT activity for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Caption: Workflow for an NFAT reporter gene assay.
Conclusion
Both this compound (via its parent compound Cyclosporin A) and tacrolimus are highly effective inhibitors of calcineurin, a cornerstone of modern immunosuppressive therapy. While they share a common ultimate target, their distinct mechanisms of action, involving different immunophilin binding partners, contribute to variations in their potency and clinical profiles. Tacrolimus generally exhibits a lower IC50 for calcineurin inhibition and has been associated with lower rates of acute organ rejection in some clinical settings. However, the choice between these agents in a clinical or research context will depend on a careful consideration of their specific efficacy, side-effect profiles, and the particular application. The provided experimental protocols offer a foundation for further in-depth comparative studies of these and other novel calcineurin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin activity is only partially inhibited in leukocytes of cyclosporine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of tacrolimus compared with cyclosporin A microemulsion in renal transplantation: 2 year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of tacrolimus and cyclosporine in liver transplantation: effects on renal function and cardiovascular risk status - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Acetyl-cyclosporin A aldehyde in neuroprotection assays compared to Cyclosporin A
Comparative Neuroprotection Analysis: Acetyl-cyclosporin A aldehyde vs. Cyclosporin A
A direct comparative analysis of the neuroprotective efficacy between this compound and Cyclosporin A cannot be provided at this time. Our comprehensive search of the current scientific literature reveals a significant lack of published research and experimental data specifically evaluating the neuroprotective properties of this compound.
While this compound is documented as a commercially available acetylated derivative of Cyclosporin A, public-domain studies detailing its performance in neuroprotection assays are absent[1][2][3][4][5]. Consequently, essential quantitative data, detailed experimental protocols, and established signaling pathways for this specific compound in the context of neuroprotection are not available for comparison.
In contrast, Cyclosporin A (CsA) has been extensively studied for its neuroprotective effects, with a substantial body of evidence supporting its mechanism of action, primarily through the inhibition of the mitochondrial permeability transition pore (mPTP)[6][7][8][9][10].
Given the absence of data for this compound, this guide will instead provide a detailed overview of the established neuroprotective efficacy and mechanisms of Cyclosporin A, which can serve as a foundational benchmark for future studies on its derivatives.
Cyclosporin A: A Profile in Neuroprotection
Cyclosporin A is a potent immunosuppressant that has demonstrated significant neuroprotective properties in various models of neurological injury, including traumatic brain injury (TBI) and stroke[6][7][9]. Its primary mechanism of action involves the inhibition of key cellular pathways that lead to secondary neuronal death.
Mechanism of Action
The neuroprotective effects of CsA are largely attributed to its ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP). This is achieved through its binding to the mitochondrial protein cyclophilin D (CypD)[6][9][10].
Key Signaling Pathway:
Under conditions of cellular stress such as ischemia or trauma, elevated intracellular Ca²⁺ levels trigger the opening of the mPTP. This leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death[6][8][11]. By binding to CypD, CsA prevents this catastrophic cascade, thereby preserving mitochondrial function and neuronal viability[6][10].
A secondary, though less dominant, neuroprotective mechanism involves the inhibition of calcineurin, a protein phosphatase that dephosphorylates pro-apoptotic proteins[8][10]. However, studies comparing CsA to non-immunosuppressive analogs like NIM811, which also inhibit mPTP but not calcineurin, suggest that mPTP inhibition is the principal neuroprotective pathway[10][12].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. This compound 95% | CAS: 121584-52-9 | AChemBlock [achemblock.com]
- 6. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporine-A as a neuroprotective agent against stroke: its translation from laboratory research to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of Cyclosporin A on the development of early brain injury in a subarachnoid hemorrhage model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Acetyl-cyclosporin A aldehyde as a Specific Calpain Inhibitor: A Review of the Evidence
To our valued researchers, scientists, and drug development professionals,
In the pursuit of novel therapeutic agents, the rigorous validation of a compound's mechanism of action is paramount. This guide was intended to provide a comprehensive comparison of Acetyl-cyclosporin A aldehyde as a specific calpain inhibitor against other alternatives. However, a thorough review of the scientific literature and available product data reveals a critical discrepancy: This compound is not recognized as a direct or specific calpain inhibitor.
Our extensive search for experimental data validating this compound's activity against calpains did not yield any direct evidence. The available information consistently describes this compound as a derivative of Cyclosporin A.[1][2][3] Cyclosporin A is a well-characterized immunosuppressant that functions primarily by inhibiting calcineurin, a calmodulin-dependent serine/threonine phosphatase, through its interaction with cyclophilin.[2][3] This mechanism of action is distinct from the direct inhibition of the proteolytic activity of calpains.
While one study demonstrated that Cyclosporin A could prevent the activation of calpain, this effect was shown to be an indirect consequence of its ability to block mitochondrial permeability transition, a key event upstream of calpain activation in the studied model of hypoglycemia-induced neuronal death.[4] This finding does not support the classification of Cyclosporin A or its derivatives, such as this compound, as direct calpain inhibitors.
Therefore, a direct comparison of this compound with established calpain inhibitors, complete with quantitative performance data and detailed experimental protocols, cannot be provided at this time due to the absence of relevant scientific validation.
The Landscape of Calpain Inhibition: A Brief Overview
For researchers interested in the therapeutic potential of calpain inhibition, a multitude of well-characterized inhibitors exist. These compounds are broadly categorized based on their chemical nature and mechanism of action and vary in their specificity and potency. A general overview of these alternatives is presented below.
| Inhibitor Class | Examples | Mechanism of Action | Key Characteristics |
| Peptide Aldehydes | ALLN (Ac-Leu-Leu-Nle-CHO), Calpeptin | Reversible covalent inhibition of the active site cysteine | Broad-spectrum cysteine protease inhibitors, not specific to calpains. |
| Peptide Ketones | Ak-Leu-Leu-Nle-CO-CH₂F | Reversible covalent inhibition | Generally more stable than aldehydes. |
| Epoxides | E-64 | Irreversible covalent modification of the active site cysteine | Broad-spectrum cysteine protease inhibitor. |
| Non-Peptidic Inhibitors | PD150606 | Non-covalent, allosteric inhibition | Can offer greater specificity for calpains over other proteases. |
Experimental Protocols for Assessing Calpain Inhibition
Validating a compound as a calpain inhibitor requires a series of well-defined experiments. Below are outlines of common in vitro and cell-based assays used in the field.
In Vitro Calpain Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified calpain in the presence of a test compound.
Principle: A fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC, is cleaved by active calpain, releasing a fluorescent reporter (AMC). The rate of fluorescence increase is proportional to calpain activity.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute purified calpain-1 or calpain-2 to a working concentration in an appropriate assay buffer containing calcium.
-
Prepare the fluorogenic substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified calpain.
-
Incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Calpain Activity Assay
This assay assesses the ability of a compound to inhibit calpain activity within a cellular context.
Principle: A cell-permeable fluorogenic calpain substrate is introduced into cells. In the presence of active calpain, the substrate is cleaved, and the resulting fluorescence is measured.
General Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Pre-treat the cells with the test inhibitor at various concentrations for a specific duration.
-
Induce calpain activation using a stimulus such as a calcium ionophore (e.g., A23187) or an oxidative stress agent.
-
-
Substrate Loading and Measurement:
-
Load the cells with a cell-permeable fluorogenic calpain substrate.
-
Incubate to allow for substrate cleavage.
-
Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or normalize to a cell viability marker.
-
Determine the dose-dependent inhibition of calpain activity by the test compound.
-
Signaling and Workflow Diagrams
To aid in the conceptualization of calpain's role and the methods for its study, the following diagrams are provided.
Caption: Simplified signaling pathway of calpain activation.
Caption: General workflow for in vitro and cell-based calpain inhibition assays.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cyclosporin A prevents calpain activation despite increased intracellular calcium concentrations, as well as translocation of apoptosis-inducing factor, cytochrome c and caspase-3 activation in neurons exposed to transient hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Acetyl-cyclosporin A Aldehyde in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetyl-cyclosporin A aldehyde, a derivative of the well-known immunosuppressant Cyclosporin A. We will delve into its specificity in cellular models, comparing its performance against Cyclosporin A and other alternative inhibitors of the calcineurin-NFAT signaling pathway. This guide aims to equip researchers with the necessary information to make informed decisions about the utility of this compound in their studies.
Introduction to this compound and the Calcineurin-NFAT Pathway
This compound is a modified form of Cyclosporin A, an immunosuppressive agent widely used to prevent organ transplant rejection and treat autoimmune diseases.[1] The primary mechanism of action for Cyclosporin A involves the inhibition of the calcineurin-NFAT signaling pathway.[2] In T-lymphocytes, activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium levels. This activates calcineurin, a serine/threonine phosphatase, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to induce the expression of genes crucial for T-cell activation and immune response, such as Interleukin-2 (IL-2).
Cyclosporin A exerts its effect by first binding to an intracellular protein called cyclophilin.[2] The resulting Cyclosporin A-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity and thereby preventing NFAT translocation and subsequent T-cell activation.[2] this compound, as a derivative, is presumed to interact with this pathway, but its specificity and potency are critical considerations for its use in research.
Comparative Analysis of Calcineurin Inhibitors
The following table summarizes the key characteristics of this compound in comparison to Cyclosporin A and other calcineurin inhibitors.
| Inhibitor | Primary Target | Potency (IC50) | Known Off-Target Effects | Key Considerations |
| This compound | Presumed: Calcineurin-NFAT pathway | Significantly lower than Cyclosporin A. Inhibition of T-cell proliferation: ~3150-3500 ng/mL [3] | Aldehyde group is reactive and can form adducts with proteins and DNA, potentially leading to cellular toxicity.[4][5][6] | Reduced immunosuppressive activity compared to Cyclosporin A.[3] Potential for non-specific cellular damage due to the aldehyde moiety. |
| Cyclosporin A | Calcineurin-NFAT pathway | Inhibition of T-cell proliferation: 50-150 ng/mL [3] | Nephrotoxicity, neurotoxicity, hypertension.[7] Can inhibit P-glycoprotein.[8] | Potent immunosuppressant with well-characterized but significant side effects. |
| Tacrolimus (FK506) | Calcineurin-NFAT pathway (via FKBP12) | Generally more potent than Cyclosporin A (IC50 in the low nM range for calcineurin inhibition) | Similar to Cyclosporin A: nephrotoxicity, neurotoxicity, hyperglycemia. | Binds to a different immunophilin (FKBP12) than Cyclosporin A. |
| Pimecrolimus | Calcineurin-NFAT pathway | Less potent than Tacrolimus. | Primarily used topically; systemic side effects are less common. Local skin irritation. | Lower systemic absorption compared to Tacrolimus. |
Experimental Protocols
To assess the specificity of this compound and other inhibitors, the following experimental protocols are commonly employed:
Calcineurin Phosphatase Activity Assay
Objective: To directly measure the enzymatic activity of calcineurin in the presence of inhibitors.
Principle: This assay quantifies the dephosphorylation of a specific substrate by calcineurin. The amount of free phosphate released is measured, typically using a colorimetric method like the malachite green assay.
Materials:
-
Purified recombinant calcineurin
-
Calcineurin substrate (e.g., RII phosphopeptide)
-
Assay buffer (containing calmodulin and Ca2+)
-
Inhibitors (this compound, Cyclosporin A, etc.) at various concentrations
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors.
-
In a 96-well plate, add the assay buffer, calcineurin, and the inhibitor at the desired concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.
-
Initiate the reaction by adding the calcineurin substrate.
-
Incubate for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
NFAT Nuclear Translocation Assay
Objective: To visualize and quantify the translocation of NFAT from the cytoplasm to the nucleus upon cell stimulation and its inhibition by the test compounds.
Principle: This cell-based assay uses immunofluorescence microscopy to track the subcellular localization of NFAT. A decrease in nuclear NFAT signal in the presence of an inhibitor indicates its efficacy.
Materials:
-
T-lymphocytes (e.g., Jurkat cells or primary T-cells)
-
Cell culture medium and supplements
-
Stimulating agents (e.g., PMA and ionomycin)
-
Inhibitors at various concentrations
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NFAT
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed the cells on coverslips in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with different concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with PMA and ionomycin for 30-60 minutes to induce NFAT translocation.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-NFAT antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of NFAT to determine the extent of translocation and inhibition.
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Calcineurin-NFAT signaling pathway in T-cell activation.
Caption: Workflow for assessing inhibitor specificity.
Conclusion
The available evidence strongly suggests that this compound is a significantly less potent inhibitor of the calcineurin-NFAT pathway compared to its parent compound, Cyclosporin A.[3] The presence of a reactive aldehyde group also raises concerns about potential off-target effects and cellular toxicity.[4][5][6] Researchers considering the use of this compound should carefully weigh these factors against the specific needs of their experimental system. For studies requiring potent and specific inhibition of calcineurin, established inhibitors such as Cyclosporin A or Tacrolimus remain the more characterized and reliable choices, despite their known side effects. Further investigation into the direct enzymatic inhibition of calcineurin by this compound and a thorough characterization of its off-target effects are necessary to fully elucidate its utility as a research tool.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Acetyl-cyclosporin A aldehyde: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the potential hazards. Acetyl-cyclosporin A aldehyde is a derivative of Cyclosporin A, a potent immunosuppressant.[2] Analogs of this compound are considered physiologically highly active and may be harmful if swallowed, cause cancer, and may damage fertility or the unborn child.[1][3][4]
Always read the Safety Data Sheet (SDS) for any chemical before handling.[5] In the absence of a specific SDS for this compound, the precautions for Cyclosporin A should be followed.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to minimize exposure risk. The following table summarizes the recommended PPE when handling and disposing of this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (nitrile is recommended). Double gloving is advised.[6][7] |
| Eye Protection | ANSI-approved safety glasses or chemical safety goggles.[6] |
| Body Protection | A lab coat should be worn. For larger spills, chemical protective coveralls may be necessary.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7] If a fume hood is not available, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, must be collected for disposal as hazardous waste.[7]
-
This includes personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and any contaminated labware.
-
Use designated, clearly labeled, and closed containers for hazardous waste.[6]
-
-
Spill Management:
-
For small spills (<1 Liter): Use an appropriate spill kit with absorbent material.[6] Double bag the spill materials and label as hazardous waste.[6]
-
For large spills (>1 Liter): Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[6]
-
Avoid generating dust during cleanup.[8]
-
-
Decontamination of Reusable Equipment:
-
Reusable glassware and other non-porous materials can be decontaminated.
-
A common procedure is a "triple rinse" with a 70% ethanol solution.[7]
-
The rinsate from this cleaning process should also be collected as hazardous waste.
-
-
Waste Storage and Pickup:
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols for handling potent pharmaceutical compounds and their analogs. Specific experimental protocols for the disposal of this compound were not found in the provided search results. The "triple rinse" with 70% ethanol is a widely accepted decontamination method for non-porous surfaces contaminated with hazardous chemicals.[7]
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health & Safety department for detailed guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS No: 121584-52-9 [aquigenbio.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. unthsc.edu [unthsc.edu]
- 8. cdn.accentuate.io [cdn.accentuate.io]
Personal protective equipment for handling Acetyl-cyclosporin A aldehyde
Essential Safety and Handling Guide for Acetyl-cyclosporin A aldehyde
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols. Given that this compound is a derivative of Cyclosporin A, a potent and hazardous compound, it must be handled with extreme care.
Hazard Identification and Risk Assessment
This compound is a derivative of Cyclosporin A, a potent immunosuppressant. While specific toxicological data for the aldehyde derivative is limited, the hazards are presumed to be similar to the parent compound. Cyclosporin A is classified as a hazardous substance with the following risks:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]
-
High Potency: It is a physiologically highly active substance.
Safety and Handling Data Summary
The following table summarizes key quantitative safety and storage information based on data for the parent compound, Cyclosporin A.
| Parameter | Value | Source Compound |
| Occupational Exposure Band (OEB) | OEB 3 | Cyclosporine[5] |
| Time-Weighted Average (TWA) | 10 µg/m³ | Cyclosporine[5] |
| Surface Wipe Limit | 100 µ g/100 cm² | Cyclosporine[5] |
| Recommended Storage Temperature | -20°C to -80°C | This compound[6][7] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The minimum required PPE includes:
-
Hand Protection: Wear chemical-resistant gloves. It is highly recommended to wear two pairs of nitrile gloves (double-gloving).[4][5][8] Always consult the glove manufacturer's specifications to ensure compatibility.
-
Eye and Face Protection: Use ANSI-approved safety glasses with side shields or chemical splash goggles.[4][5] A full face shield is required if there is a potential for splashes or aerosol generation.[5]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[4][8] Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[4] For tasks with a higher risk of contamination, additional garments such as disposable suits or aprons should be used.[5]
-
Respiratory Protection: All handling of solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation.[4][8] If a fume hood is unavailable or if exposure assessment indicates that levels may exceed guidelines, a NIOSH-approved respirator (e.g., a full-face particle respirator with N100 cartridges) must be used.[4]
Step-by-Step Handling Protocol
Preparation:
-
Review SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for Cyclosporin A and any available data for the aldehyde derivative.[9]
-
Prepare Workspace: Work must be performed in a designated area within a certified chemical fume hood.[8] Cover the work surface with an absorbent, plastic-backed liner to contain any potential spills.[8]
-
Assemble Materials: Have all necessary equipment, including a designated waste container, ready within the fume hood before handling the compound.
Handling:
-
Don PPE: Put on all required PPE as described above.
-
Chemical Handling: Carefully handle the compound to avoid creating dust or aerosols.[4][8] When preparing solutions, add solvent slowly and cap containers securely.
-
Hygiene: Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly with soap and water immediately after handling is complete and before leaving the laboratory.[4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes unused compound, contaminated gloves, absorbent pads, pipette tips, and empty containers.[8]
-
Waste Collection: Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste, including rinsates from cleaning, in a compatible, sealed, and clearly labeled hazardous waste container.
-
Decontamination:
-
Surfaces: Clean the work area within the fume hood using a "triple wipe" method with 70% ethanol solution. Use a fresh, damp cloth for each of the three wipes.[8]
-
Glassware: Reusable glassware and equipment can be decontaminated by a "triple rinse" procedure with 70% ethanol. The rinsate must be collected as hazardous waste.[8]
-
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[1][3][5]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound from preparation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merck.com [merck.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. merck.com [merck.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. unthsc.edu [unthsc.edu]
- 9. This compound | CAS No: 121584-52-9 [aquigenbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
